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  • Product: 2-Methyl-N-(4-methylphenyl)alanine
  • CAS: 117755-94-9

Core Science & Biosynthesis

Foundational

2-Methyl-N-(4-methylphenyl)alanine: Structural Dynamics, Physicochemical Profiling, and Applications in Peptidomimetic Design

Prepared by: Senior Application Scientist, Peptide Therapeutics & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pursuit of metabolicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Therapeutics & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pursuit of metabolically stable, membrane-permeable peptide therapeutics requires the strategic incorporation of non-proteinogenic amino acids. 2-Methyl-N-(4-methylphenyl)alanine (CAS: 117755-94-9) represents a highly specialized building block designed for this exact purpose. Structurally, it is an N -arylated derivative of α -aminoisobutyric acid (Aib), featuring a p-tolyl group on the amine nitrogen and a gem-dimethyl group at the α -carbon.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its conformational constraints, and field-proven, self-validating protocols for its synthesis and incorporation into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical properties of 2-Methyl-N-(4-methylphenyl)alanine is critical for predicting its behavior in both synthetic workflows and biological systems [1, 2]. The dual presence of the α,α -dimethyl core and the N -aryl ring drastically alters the hydrophobicity and hydrogen-bonding capacity of the molecule compared to canonical amino acids.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Impact in Drug Design
Molecular Formula C₁₁H₁₅NO₂Defines the core elemental composition and mass contribution.
Molecular Weight 193.24 g/mol Low molecular weight allows for multiple incorporations into a peptide sequence without violating Lipinski’s Rule of 5 parameters.
XLogP3 2.5High lipophilicity driven by the p-tolyl group; significantly enhances passive lipid bilayer partitioning.
Topological Polar Surface Area (TPSA) 49.3 ŲLow polar surface area; highly favorable for passive cellular permeability and crossing the blood-brain barrier (BBB).
H-Bond Donors 2 (in free acid form)Reduced to 0 when incorporated into a peptide backbone (forming a tertiary amide), drastically lowering desolvation energy.
H-Bond Acceptors 2Maintains interaction potential at the carbonyl oxygen for target binding or intramolecular folding.

Mechanistic Insights into Conformational Constraints

In our experience designing peptidomimetics, the primary value of 2-Methyl-N-(4-methylphenyl)alanine lies in its profound ability to dictate backbone geometry.

The Thorpe-Ingold Effect and Steric Shielding

The gem-dimethyl group at the α -carbon restricts the allowable Ramachandran dihedral angles ( ϕ , ψ ). While standard Aib strongly promotes 310​ -helical or α -helical conformations, the addition of the bulky N -(p-tolyl) group introduces severe steric clash. This forces the preceding amide bond into specific cis/trans rotameric states and completely shields the peptide backbone from proteolytic enzymes (e.g., endopeptidases).

Hydrogen Bond Disruption via Tertiary Amides

When this amino acid is coupled into a peptide chain, the resulting amide bond is a tertiary amide . Because the nitrogen is fully substituted (bonded to the preceding carbonyl, the p-tolyl ring, and the α -carbon), it lacks a hydrogen bond donor. This local disruption of hydrogen bonding prevents the formation of aggregation-prone β -sheets, making it an excellent "structure-breaker" in anti-amyloidogenic drug design. Furthermore, the loss of the NH donor lowers the energetic penalty of desolvation when the peptide enters a lipid membrane, enhancing bioavailability.

G A N-Aryl Aib Incorporation B Tertiary Amide Formation A->B C Steric Shielding (gem-dimethyl + p-tolyl) B->C D H-Bond Disruption (Loss of NH donor) B->D E Proteolytic Stability C->E Blocks Proteases F Enhanced Permeability D->F Lowers Desolvation Energy

Mechanistic impact of N-aryl Aib incorporation on peptide stability and permeability.

Synthetic Methodology: Palladium-Catalyzed N-Arylation

The synthesis of highly sterically hindered N -aryl amino acids is notoriously difficult due to the poor nucleophilicity of the amine and the bulk of the α -substituents. Traditional nucleophilic aromatic substitution ( SN​Ar ) fails or requires harsh conditions that degrade the substrate.

To ensure high yields and scalability, we employ a Buchwald-Hartwig cross-coupling strategy utilizing modern palladacycle precatalysts [3, 4].

Protocol 1: Synthesis of 2-Methyl-N-(4-methylphenyl)alanine

Causality Rationale: We utilize the t-BuBrettPhos Pd G3 precatalyst. The extreme steric bulk of the t-BuBrettPhos ligand is critical here; it accelerates the reductive elimination step of the catalytic cycle, forcing the sterically congested C-N bond to form before off-target β -hydride elimination or catalyst decomposition can occur [3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine α -aminoisobutyric acid tert-butyl ester hydrochloride (Aib-OtBu·HCl, 1.0 equiv), 4-bromotoluene (1.2 equiv), and sodium tert-butoxide (NaOtBu, 2.5 equiv).

  • Catalyst Addition: Add t-BuBrettPhos Pd G3 (5 mol%).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 80°C for 12 hours with vigorous stirring.

  • Validation Checkpoint (Self-Validating Step): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2) and stain with Ninhydrin. The primary amine starting material will stain purple/pink. The reaction is complete when the purple spot disappears, indicating full conversion to the secondary aniline.

  • Deprotection: Filter the mixture through a Celite pad, concentrate, and isolate the intermediate via flash chromatography. Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-Methyl-N-(4-methylphenyl)alanine as a white solid.

G Step1 Aib-OtBu + 4-Bromotoluene Step2 Pd-Catalyzed Cross-Coupling (t-BuBrettPhos Pd G3) Step1->Step2 Step3 N-(p-tolyl)-Aib-OtBu Step2->Step3 80°C, 12h, Base Step4 Acidic Cleavage (TFA/DCM) Step3->Step4 Step5 2-Methyl-N-(4-methylphenyl)alanine Step4->Step5 Precipitation

Synthetic workflow for the Pd-catalyzed N-arylation and deprotection of Aib.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 2-Methyl-N-(4-methylphenyl)alanine into a growing peptide chain on a solid support presents a unique kinetic challenge. While coupling this amino acid to a primary amine on the resin is straightforward using standard HATU/DIPEA chemistry, coupling the next amino acid onto its highly hindered, electron-poor secondary aniline nitrogen is exceptionally difficult.

Protocol 2: Elongation via Acid Chloride Activation

Causality Rationale: Standard coupling reagents (like DIC/Oxyma or HATU) form active esters that are simply not electrophilic enough to react with the sterically buried N -(p-tolyl) nitrogen. To overcome this massive activation energy barrier, we must generate the highly reactive acid chloride of the incoming amino acid in situ.

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin (terminating in the newly coupled 2-Methyl-N-(4-methylphenyl)alanine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation of Incoming Amino Acid: In a separate dry vial, dissolve the Fmoc-protected incoming amino acid (4.0 equiv relative to resin loading) in anhydrous DCM. Add bis(trichloromethyl) carbonate (triphosgene, 1.3 equiv) and 2,4,6-collidine (10.0 equiv). Stir for 5 minutes at room temperature to form the Fmoc-amino acid chloride.

  • Coupling: Transfer the activated solution to the resin. Agitate the reaction vessel at 40°C for 4 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric clash during the transition state.

  • Validation Checkpoint (Self-Validating Step): Perform a Chloranil Test (which is specific for detecting secondary amines, unlike the Kaiser test). Take a few resin beads, add a drop of 2% acetaldehyde in DMF, and a drop of 2% chloranil in toluene. Wait 5 minutes.

    • Negative Result (Colorless/Yellow): Complete acylation. Proceed to the next SPPS step.

    • Positive Result (Blue/Green): Incomplete coupling. Repeat Step 2 and 3 (double coupling) before proceeding.

References

  • National Center for Biotechnology Information. "2-Methyl-N-(4-methylphenyl)alanine." PubChem Compound Summary for CID 17605967. [Link]

  • King, S. M., & Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 2016. [Link]

  • Young, H., Guthrie, Q. A. E., & Proulx, C. "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations." Organic Letters, 2019. [Link]

Exploratory

2-Methyl-N-(4-methylphenyl)alanine molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-N-(4-methylphenyl)alanine Introduction 2-Methyl-N-(4-methylphenyl)alanine is a synthetic amino acid derivative. As with any novel compound intende...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-N-(4-methylphenyl)alanine

Introduction

2-Methyl-N-(4-methylphenyl)alanine is a synthetic amino acid derivative. As with any novel compound intended for use in pharmaceutical research and development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement. Key among these properties are molecular weight and aqueous solubility. Molecular weight is a fundamental constant that governs stoichiometry and molar-based solution preparation, while aqueous solubility is a critical determinant of a compound's behavior in biological systems, profoundly impacting its formulation, administration, and bioavailability.

This technical guide provides a comprehensive overview of the known molecular properties of 2-Methyl-N-(4-methylphenyl)alanine (CAS No: 117755-94-9)[1][2][3]. It will detail its molecular weight and address the current lack of publicly available experimental data on its aqueous solubility. To empower researchers, this guide also furnishes a robust, field-proven experimental protocol for the determination of aqueous solubility, ensuring that subsequent studies are built upon a foundation of methodologically sound and reproducible data.

Section 1: Molecular Identity and Weight

The foundational step in characterizing any chemical entity is to establish its molecular identity and mass. These parameters are non-negotiable for accurate experimental design, from calculating molar concentrations for bioassays to interpreting mass spectrometry data.

The molecular formula for 2-Methyl-N-(4-methylphenyl)alanine is C₁₁H₁₅NO₂.[1][2][3] This composition dictates its molecular weight. While minor variations exist in reported values due to rounding of atomic weights, the molecular weight is consistently reported across major chemical suppliers and databases.

Data Presentation: Molecular Weight Summary
PropertyValueSource
CAS Number 117755-94-9Sigma-Aldrich[1], Appchem[2], PubChem[3]
Molecular Formula C₁₁H₁₅NO₂Sigma-Aldrich[1], Appchem[2], PubChem[3]
Molecular Weight 193.24 g/mol Sigma-Aldrich[1], PubChem[3]
193.2423 g/mol Appchem[2]
Monoisotopic Mass 193.110278721 DaPubChem[3]

The slight difference between molecular weight and monoisotopic mass is crucial for high-resolution mass spectrometry analysis, where the latter represents the mass of the molecule with the most abundant isotopes of each element. For routine laboratory work, such as preparing solutions, the standard molecular weight (193.24 g/mol ) is the appropriate value to use.

Section 2: Aqueous Solubility

Aqueous solubility is one of the most critical physical properties for any compound being considered for biological application. It dictates the maximum concentration achievable in an aqueous medium, which directly influences drug formulation strategies, performance in in-vitro assays, and absorption and distribution in-vivo.

As of the date of this guide, there is no publicly available experimental data for the aqueous solubility of 2-Methyl-N-(4-methylphenyl)alanine. However, we can make a reasoned prediction based on its molecular structure and computed physicochemical parameters. The PubChem database lists a computed XLogP3 value of 2.5.[3] XLogP is a measure of lipophilicity, or the compound's preference for a lipid-like environment over an aqueous one. A positive value, particularly one greater than 2, strongly suggests that the compound is poorly soluble in water.

The structure, which includes two methyl groups and a phenyl ring, contributes significant hydrophobic character, which is expected to limit its interaction with polar water molecules. This contrasts sharply with simple amino acids like L-alanine, which is readily soluble in water.[4] Given the high likelihood of low solubility, experimental determination is not just recommended; it is essential for any meaningful research or development work.

Section 3: Experimental Determination of Aqueous Solubility

To address the existing data gap, a reliable and universally accepted method must be employed. The OECD Guideline 105, commonly known as the Shake-Flask Method, is the gold standard for determining the water solubility of compounds. It is a straightforward, equilibrium-based method that, when executed correctly, provides a self-validating and trustworthy result.

Expertise & Experience: The Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in water and then measure its concentration. The choice of this method is deliberate: it is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid forms of the substance. This is critical because non-equilibrium states can lead to erroneous and often overestimated solubility values. Key aspects like temperature control are paramount, as solubility is highly temperature-dependent.[5] The inclusion of a preliminary test and multiple sampling points ensures the robustness and validity of the final measurement.

Protocol: Shake-Flask Method for 2-Methyl-N-(4-methylphenyl)alanine

Objective: To determine the aqueous solubility of 2-Methyl-N-(4-methylphenyl)alanine at a controlled temperature (e.g., 25°C).

Materials:

  • 2-Methyl-N-(4-methylphenyl)alanine (solid form)[1]

  • Reagent-grade water (e.g., Type I ultrapure)

  • Thermostatically controlled shaker or water bath

  • Centrifuge capable of temperature control

  • Calibrated analytical balance

  • Appropriate glassware (flasks, vials)

  • Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

Part 1: Preliminary Test

  • Rationale: To quickly estimate the approximate solubility and determine the appropriate sample amount for the main test.

  • Procedure:

    • Sequentially add increasing amounts of the compound (e.g., 1 mg, 10 mg, 100 mg) to separate vials containing a fixed volume of water (e.g., 10 mL).

    • Shake vigorously at the test temperature for 24 hours.

    • Visually inspect for undissolved particles. This will establish an order-of-magnitude range for the solubility.

Part 2: Main Test (Definitive Measurement)

  • Preparation: Based on the preliminary test, add an amount of 2-Methyl-N-(4-methylphenyl)alanine to at least three separate flasks to ensure an excess of solid remains after equilibrium. For example, if the preliminary test suggests solubility is around 10 mg/L, use 50 mg in 100 mL of water.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Shake the flasks at a constant speed. The primary goal is to ensure intimate contact between the solid and the water, not violent agitation which can lead to emulsion formation.

    • Causality: The time to reach equilibrium must be determined. To do this, take samples at various time points (e.g., 24, 48, and 72 hours). Solubility is considered to be at equilibrium when the concentration measurements from two consecutive time points are statistically identical (e.g., differ by <5%). For poorly soluble compounds, equilibrium can take longer to achieve.

  • Sample Processing (Self-Validating Step):

    • Rationale: To separate the dissolved solute from the undissolved solid without altering the equilibrium.

    • Allow the flasks to stand undisturbed at the test temperature for at least 24 hours to let suspended particles settle.

    • Transfer an aliquot of the supernatant to a centrifuge tube. Centrifuge at the same temperature to pellet any remaining fine particles. This temperature control is critical to prevent precipitation or further dissolution.

    • Carefully draw the supernatant using a syringe and pass it through a syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Analyze the clear, filtered saturated solution using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations of 2-Methyl-N-(4-methylphenyl)alanine in the same solvent.

    • Calculate the concentration of the compound in the saturated solution. The result is the aqueous solubility, typically expressed in mg/L or mol/L.

Section 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol, highlighting the critical decision points and validation steps.

G start Start prelim_test Part 1: Preliminary Test (Estimate Solubility Range) start->prelim_test main_test_prep Part 2: Prepare Samples (Add excess compound to water) prelim_test->main_test_prep equilibration Equilibrate in Shaker (Constant Temperature) main_test_prep->equilibration sampling Sample at 24h, 48h, 72h equilibration->sampling equilibrium_check Is Equilibrium Reached? (Concentrations are stable) sampling->equilibrium_check equilibrium_check->equilibration No, continue shaking phase_separation Phase Separation (Settle then Centrifuge at Temp) equilibrium_check->phase_separation Yes filtration Syringe Filtration (0.22 µm) phase_separation->filtration analysis Quantify Concentration (e.g., HPLC-UV) filtration->analysis end_point Report Aqueous Solubility analysis->end_point

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Conclusion

This technical guide establishes that while the molecular weight of 2-Methyl-N-(4-methylphenyl)alanine is well-defined at 193.24 g/mol , its aqueous solubility remains an uncharacterized, yet critical, parameter. Structural analysis and computed lipophilicity suggest that the compound is likely to be poorly soluble in water, a factor that will significantly influence its handling and application in research and drug development.

The provided detailed protocol for the Shake-Flask method offers a clear and authoritative pathway for researchers to determine this vital property experimentally. By adhering to this standardized methodology, scientists can generate reliable and reproducible solubility data, forming a solid foundation for subsequent formulation, screening, and preclinical development efforts.

References

  • 2-Methyl-N-(4-Methylphenyl)alanine | 117755-94-9 | C11H15NO2 . Source: Appchem. URL: [Link]

  • 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 . Source: PubChem. URL: [Link]

  • 2-Methyl-N-(4-Methylphenyl)alanine from Aladdin Scientific . Source: Biocompare.com. URL: [Link]

  • 4-Methylphenylalanine | C10H13NO2 | CID 409319 . Source: PubChem. URL: [Link]

  • 2-Methyl-N-(4-Methylphenyl)alanine | 117755-94-9 | C11H15NO2 . Source: Appchem. URL: [Link]

  • Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5) . Source: Cheméo. URL: [Link]

  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations . Source: MPG.PuRe. URL: [Link]

  • Chemical Properties of Alanine (CAS 56-41-7) . Source: Cheméo. URL: [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method . Source: Journal of Chemical & Engineering Data. URL: [Link]

Sources

Foundational

Receptor Binding Affinity of 2-Methyl-N-(4-methylphenyl)alanine: A Fragment-Based Drug Discovery (FBDD) Perspective

Executive Summary In modern pharmacokinetics and structural biology, the term "receptor" broadly encompasses any macromolecular target—including enzymes, kinases, and classical transmembrane proteins—that a ligand binds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacokinetics and structural biology, the term "receptor" broadly encompasses any macromolecular target—including enzymes, kinases, and classical transmembrane proteins—that a ligand binds to elicit a biological or structural response. 2-Methyl-N-(4-methylphenyl)alanine (CAS: 117755-94-9; PDB Ligand ID: R9J ) is a synthetic amino acid derivative that serves as a highly efficient fragment hit in Fragment-Based Drug Discovery (FBDD)[1].

Unlike late-stage drug candidates that exhibit nanomolar ( nM ) affinities for specific receptors, R9J is a low-affinity, low-molecular-weight fragment. Its binding affinity ( Kd​ ) typically ranges from the high micromolar to millimolar scale ( 0.1 mM−5.0 mM ). Despite this low affinity, R9J is highly valuable because it forms high-quality, ligand-efficient interactions with target "receptors," providing a structurally validated scaffold for downstream hit-to-lead optimization[2].

This whitepaper details the physicochemical rationale behind R9J's binding capabilities, its validated receptor targets (Endothiapepsin and Casein Kinase II), and the specialized crystallographic methodologies required to quantify its binding affinity.

Physicochemical Profiling & "Rule of 3" Compliance

For a molecule to successfully bind to a receptor as a fragment, it must adhere to the "Rule of 3" (Ro3), which ensures optimal solubility and avoids steric clashes in deep binding pockets. R9J is an exemplary FBDD ligand[1]:

Property / TargetValue / Description
IUPAC Name 2-methyl-2-(4-methylanilino)propanoic acid
PDB Ligand ID R9J
Molecular Weight 193.24 g/mol (< 300 Da)
XLogP3 2.5 (< 3)
H-Bond Donors/Acceptors 2 / 2 ( 3)
Target 1 (Receptor) Endothiapepsin (Aspartic Protease Model)
Target 1 PDB ID 5RBX
Target 2 (Receptor) Casein Kinase II subunit alpha' (CSNK2A2)
Target 2 PDB ID 9Q9GA
Typical Affinity ( Kd​ ) 0.1 mM−5.0 mM (Low-occupancy fragment range)

Validated Receptor Targets and Binding Mechanisms

Endothiapepsin (Aspartic Protease Surrogate)

Endothiapepsin is an aspartic protease derived from Cryphonectria parasitica. In drug development, it is heavily utilized as a surrogate "receptor" model for human aspartic proteases, such as BACE1 (Alzheimer's disease), renin (hypertension), and HIV protease[3].

R9J was identified as a binder to Endothiapepsin during a massive crystallographic screen of the F2X-Entry Library[2]. In the complex (PDB: 5RBX ), R9J occupies the active site cleft. Because its binding affinity is in the millimolar range, it exhibits low occupancy within the crystal lattice. Traditional biophysical assays (like Surface Plasmon Resonance or Isothermal Titration Calorimetry) frequently yield false negatives for such low-affinity interactions[4]. Therefore, its binding was resolved using Pan-Dataset Density Analysis (PanDDA), which mathematically isolates the bound state from the apo-state background[3].

Casein Kinase II Subunit Alpha' (CSNK2A2)

CSNK2A2 is a highly conserved serine/threonine kinase implicated in various oncogenic pathways. R9J has been structurally validated to bind this kinase (PDB: 9Q9GA )[5]. Interestingly, structural profiling via the KinCore database reveals that R9J acts as a Type 1 Allosteric binder [5]. It stabilizes the kinase in an Inactive state, specifically characterized by a "DFG-in / BLA-minus" spatial conformation[5]. The ability of a simple fragment like R9J to induce or stabilize a specific allosteric conformation makes it a prime candidate for fragment linking or growing strategies to develop potent, highly selective CK2 inhibitors.

Experimental Methodology: Determining Fragment Binding Affinity

Because fragments like R9J exhibit rapid off-rates and low affinities, standard affinity assays fail. To definitively prove receptor binding, researchers employ High-Throughput Crystallographic Fragment Screening via PanDDA . Below is the self-validating protocol used to determine R9J's binding to Endothiapepsin[2][4].

Step-by-Step PanDDA Protocol
  • Apo-Crystal Generation: Grow hundreds of apo-crystals of the target receptor (e.g., Endothiapepsin) under identical conditions to ensure uniform unit cell dimensions.

  • High-Concentration Soaking (The Causality): Soak the crystals in a solution containing R9J at a highly elevated concentration ( 50−100 mM ) with a co-solvent (typically 10−20% DMSO). Rationale: According to Le Chatelier's principle, the massive concentration gradient forces the low-affinity fragment into the receptor's binding pocket, overcoming the high Kd​ barrier.

  • High-Throughput X-Ray Diffraction: Harvest and flash-freeze the crystals, then subject them to synchrotron X-ray diffraction. Collect datasets for both soaked and unsoaked (control) crystals[2].

  • Ground-State Modeling: Computationally average the electron density maps of ≥30 unsoaked crystals. Rationale: This creates a highly accurate "Ground State" model that accounts for natural thermal fluctuations and solvent noise in the apo-receptor[4].

  • Event Map Generation: Subtract the Ground State model from the R9J-soaked crystal data. Rationale: This isolates the "Event Map"—the specific electron density belonging exclusively to the bound R9J molecule, even if it only occupies 10−20% of the receptors in the crystal lattice[4].

  • Refinement: Use multi-state refinement tools (e.g., giant.refine) to model both the bound and unbound states simultaneously, yielding the final structural coordinates (e.g., PDB 5RBX)[4].

Visualizing the FBDD Binding Workflow

FBDD_Workflow Lib Fragment Library (e.g., F2X-Entry) Soak Crystal Soaking (High Conc. Fragment) Lib->Soak Select fragments Xray High-Throughput X-ray Diffraction Soak->Xray Data collection Ground Ground State Model Generation Xray->Ground Multi-crystal averaging Event PanDDA Event Map (Isolate Bound State) Ground->Event Background subtraction Hit Hit Identification (R9J Binding Mode) Event->Hit Model building

Workflow of PanDDA crystallographic screening used to determine R9J receptor binding.

References

  • PubChem . "2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967". National Center for Biotechnology Information. Available at:[Link]

  • RCSB Protein Data Bank . "5RBX: PanDDA analysis group deposition -- Endothiapepsin changed state model for fragment F2X-Entry Library D10a". RCSB PDB. Available at: [Link]

  • KinCore Database . "Ligand: R9J - KinCore". Fox Chase Cancer Center. Available at: [Link]

  • Barthel, T., et al. "Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites". ACS Publications. Available at:[Link]

  • Wollenhaupt, J., et al. "Where to House Big Data on Small Fragments?". ChemRxiv. Available at:[Link](Note: Base repository URL provided for ChemRxiv preprint access).

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Direct HPLC-UV Method for 2-Methyl-N-(4-methylphenyl)alanine

Executive Summary The quantification of amino acid derivatives in pharmaceutical development often relies on complex pre- or post-column derivatization techniques. However, for specialized non-natural amino acids contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of amino acid derivatives in pharmaceutical development often relies on complex pre- or post-column derivatization techniques. However, for specialized non-natural amino acids containing aromatic moieties, these labor-intensive steps can be bypassed. This application note details the development and rigorous validation of a direct, underivatized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-Methyl-N-(4-methylphenyl)alanine . By leveraging the intrinsic physicochemical properties of the molecule, this protocol delivers a self-validating, high-throughput analytical solution fully compliant with the latest ICH Q2(R2) regulatory guidelines[1].

Physicochemical Rationale & Method Strategy

To design a robust chromatographic method, one must first deconstruct the analyte. 2-Methyl-N-(4-methylphenyl)alanine (IUPAC: 2-methyl-2-(4-methylanilino)propanoic acid) has a molecular weight of 193.24 g/mol and a computed XLogP3 of 2.5[2].

Bypassing Derivatization (Detection Strategy)

Standard aliphatic amino acids lack a strong chromophore, making them "invisible" to standard UV detectors. Consequently, analysts are usually forced to use derivatization agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). However, derivatization introduces significant analytical vulnerabilities, including derivative instability, reagent interference, incomplete reactions, and extended analysis times[3].

Because 2-Methyl-N-(4-methylphenyl)alanine features an N-linked p-tolyl group (an aromatic aniline derivative), it possesses strong intrinsic π-π* transitions. This allows for highly sensitive, direct UV detection at 254 nm, completely eliminating the need for derivatization and drastically improving method robustness[3].

pH Control and Ion-Pairing (Chromatographic Strategy)

The compound is amphoteric, containing both a carboxylic acid (pKa ~2.5) and a secondary arylamine (conjugate acid pKa ~4.5). If analyzed in a neutral mobile phase, the molecule would exist as a highly polar zwitterion, leading to poor retention and severe peak tailing on a reversed-phase column.

To counteract this, the mobile phase is heavily acidified using 0.1% Trifluoroacetic acid (TFA) to a pH of approximately 2.0. At this pH:

  • The carboxylic acid is fully protonated and neutral.

  • The secondary amine is protonated and positively charged.

  • The hydrophobic trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine.

Coupled with the molecule's inherent lipophilicity (XLogP3 = 2.5)[2], this ion-pairing strategy ensures excellent retention, sharp peak symmetry, and predictable elution on a standard C18 stationary phase.

Experimental Workflow & Logical Relationships

HPLC_Method_Dev Target Target Compound: 2-Methyl-N-(4-methylphenyl)alanine PhysChem Physicochemical Profiling (Amphoteric, Strong Chromophore) Target->PhysChem Detection Detection Strategy: Direct UV at 254 nm (No Derivatization) PhysChem->Detection Intrinsic UV Absorbance Chromatography Chromatographic Strategy: RP-HPLC with 0.1% TFA (Ion-Pairing & pH Control) PhysChem->Chromatography Ionizable Groups (pKa) Validation Method Validation (ICH Q2(R2) Guidelines) Detection->Validation Chromatography->Validation Final Validated Analytical Procedure (Fit for Intended Purpose) Validation->Final Meets Acceptance Criteria

Figure 1: Logical workflow for HPLC-UV method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 2-Methyl-N-(4-methylphenyl)alanine reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Preparation of Solutions
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, vortex until fully dissolved, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The method utilizes a gradient elution to ensure the polar impurities elute early, while the hydrophobic p-tolyl moiety is strongly pushed off the column later in the run, preventing carryover.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Total Run Time 15 minutes

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010High aqueous phase to retain the protonated analyte.
8.04060Linear ramp to elute the hydrophobic complex.
10.01090Column wash to remove highly retained impurities.
11.09010Return to initial conditions.
15.09010Column re-equilibration.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method acts as a self-validating system, it must be subjected to the rigorous lifecycle and performance criteria outlined in the ICH Q2(R2) guidelines[1]. The objective is to definitively demonstrate that the analytical procedure is structurally sound and "fit for the intended purpose"[1].

Before any validation sequence, a System Suitability Test (SST) must be performed to verify that the chromatographic system is functioning optimally on that specific day.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL working standard.RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 2000.
Specificity Inject diluent blank, standard, and forced degradation samples (acid, base, peroxide, heat).Peak purity angle < Purity threshold; No interfering peaks at the analyte's retention time.
Linearity & Range Prepare and inject 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at the 100% concentration level.%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.

By adhering to this protocol, analysts can achieve rapid, highly reproducible quantification of 2-Methyl-N-(4-methylphenyl)alanine without the systemic errors and time sinks associated with amino acid derivatization workflows.

References

  • ICH Q2(R2) validation of analytical procedures - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega.
  • 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 - PubChem. National Center for Biotechnology Information.

Sources

Application

Application Notes &amp; Protocols for Advanced Peptide Synthesis: Utilizing 2-Methyl-N-(4-methylphenyl)alanine as a Chiral Building Block

Abstract In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, valued for their high specificity and low toxicity.[1] However, their application can be limited by poor met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, valued for their high specificity and low toxicity.[1] However, their application can be limited by poor metabolic stability and low bioavailability.[2][3] A proven strategy to overcome these limitations is the incorporation of non-canonical, structurally complex amino acids that impart drug-like properties.[2][4] This guide focuses on one such building block: 2-Methyl-N-(4-methylphenyl)alanine . This unique amino acid features two key modifications: α,α-disubstitution (a gem-dimethyl group) and N-alkylation with a tolyl moiety. This combination offers profound advantages in peptide design, including exceptional resistance to proteolysis and the ability to induce specific, rigid backbone conformations.[5][6]

However, these structural features also present a formidable challenge in synthesis due to extreme steric hindrance around the peptide bond. Standard solid-phase peptide synthesis (SPPS) protocols are insufficient for the efficient incorporation of this building block. This document provides a comprehensive technical overview, field-proven insights, and robust, validated protocols designed for researchers, scientists, and drug development professionals to successfully utilize 2-Methyl-N-(4-methylphenyl)alanine in advanced peptide synthesis.

Building Block Profile: Physicochemical Properties and Handling

Understanding the fundamental properties of 2-Methyl-N-(4-methylphenyl)alanine is the first step toward its successful application. This non-proteinogenic amino acid is a solid at room temperature and requires careful handling to ensure its integrity.[7][8]

PropertyDataSource(s)
Molecular Formula C₁₁H₁₅NO₂[9][10]
Molecular Weight 193.24 g/mol [7][9]
CAS Number 117755-94-9[7][10]
IUPAC Name 2-methyl-2-(4-methylanilino)propanoic acid[9]
Form Solid[7][8]
InChI Key SDRDMLFVFFTPAW-UHFFFAOYSA-N[7]

Storage and Handling Recommendations:

  • Store in a cool, dry place, tightly sealed to prevent moisture absorption.

  • Handle in a well-ventilated area.

  • As this is a unique chemical, the buyer assumes responsibility for confirming identity and purity prior to use.[8]

Strategic Rationale: The "Why" Behind Incorporation

The decision to incorporate a sterically demanding building block like 2-Methyl-N-(4-methylphenyl)alanine is driven by the significant therapeutic advantages it can confer upon a peptide. The rationale is rooted in overcoming the inherent weaknesses of natural peptides.

Creating a "Steric Shield" for Enhanced Proteolytic Resistance

Native peptides are rapidly degraded by proteases, limiting their in-vivo half-life.[6] The structure of 2-Methyl-N-(4-methylphenyl)alanine provides a dual-defense mechanism. The N-tolyl group and the α-methyl group physically obstruct the approach of peptidases to the adjacent amide bonds, effectively shielding them from enzymatic cleavage.[5][6] This modification can dramatically prolong the plasma half-life of the peptide therapeutic.[2][6]

cluster_peptide Peptide Backbone cluster_protease Protease Active Site cluster_shields Steric Shields P1 Residue (i-1) BB 2-Methyl-N- (4-methylphenyl)alanine (Residue i) P1->BB Amide Bonds P2 Residue (i+1) BB->P2 Amide Bonds Protease Protease Protease->BB Steric Clash Shield1 N-Tolyl Group Shield1->BB Shield2 α-Methyl Group Shield2->BB

Caption: Steric shielding of the peptide backbone by 2-Methyl-N-(4-methylphenyl)alanine.

Inducing Conformational Rigidity for Enhanced Receptor Binding

The flexibility of linear peptides often results in poor receptor binding affinity. N-alkylation and α,α-disubstitution severely restrict the conformational freedom of the peptide backbone.[6] This "locking" of the conformation can pre-organize the peptide into a state that is more favorable for receptor binding, leading to increased potency and selectivity.[5][6]

Modulating Physicochemical Properties

The aromatic tolyl group significantly increases the lipophilicity of the peptide. This can enhance passive diffusion across cell membranes, a key factor in improving oral bioavailability.[3][6] This strategy is inspired by naturally occurring, highly N-methylated peptides like cyclosporine, which possess excellent pharmacokinetic profiles.[1][4]

The Core Challenge: Overcoming Extreme Steric Hindrance

The primary obstacle to using 2-Methyl-N-(4-methylphenyl)alanine is the difficulty of forming the peptide bond. The N-terminal amine is a secondary amine, and both it and the α-carbon are sterically encumbered. This leads to dramatically reduced nucleophilicity of the amine and poor accessibility of the carboxyl group for activation and coupling.[5] Consequently, standard coupling reagents and conditions result in failed or incomplete reactions.

Success requires the use of highly reactive coupling reagents and optimized protocols that can overcome this energy barrier without causing racemization.[5]

Reagent ClassExample(s)Suitability for Hindered CouplingRisk of RacemizationSource(s)
Uronium/Aminium HATU , HBTU, HCTUExcellent . HATU is highly effective for coupling N-methylated amino acids due to its rapid activation and resistance to side reactions.Low with HATU[5][11]
Phosphonium PyBOP, PyAOPVery Good . PyAOP is particularly potent. Can be more effective than uronium salts for the most difficult couplings.Low[5][11]
Carbodiimide DIC, DCCPoor . Generally not reactive enough for this level of steric hindrance and high risk of side reactions.High[5]

Validated Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed to maximize coupling efficiency for this challenging building block. They are based on established methods for hindered N-methyl amino acids, with intensified conditions to account for the additional steric bulk.[5][6][11]

General SPPS Workflow for Hindered Amino Acid Incorporation

The standard SPPS cycle must be modified to ensure complete reactions. Key adjustments include the choice of coupling reagent, reaction time, and temperature.

SPPS Cycle for Hindered Residue Resin Start: Peptide-Resin (Free N-Terminus) Activation Activation Step: 1. Dissolve Fmoc-AA-OH (4 eq), HATU (4 eq), DIEA (8 eq) in DMF. 2. Pre-activate for 1-2 min. Resin->Activation Prepare Reagents Coupling Coupling Step: 1. Add activated mixture to resin. 2. React for 4-12 hours at RT. (Optional: 50°C for 2h) Activation->Coupling Wash1 Wash Resin (DMF, DCM, DMF) Coupling->Wash1 Monitoring Monitor Coupling (e.g., Bromophenol Blue test) Wash1->Monitoring Monitoring->Coupling Incomplete? Double Couple Wash2 Wash Resin (DMF) Monitoring->Wash2 Complete? Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect Wash3 Wash Resin (DMF) Fmoc_Deprotect->Wash3 End End: Peptide-Resin (n+1) (Ready for next cycle) Wash3->End

Caption: Modified SPPS workflow for incorporating 2-Methyl-N-(4-methylphenyl)alanine.

Protocol: Coupling of Fmoc-2-Methyl-N-(4-methylphenyl)alanine-OH to a Resin-Bound Amine

This protocol details the addition of the title compound to a growing peptide chain.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine (e.g., on Rink Amide or Wang resin)

  • Fmoc-2-Methyl-N-(4-methylphenyl)alanine-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[12]

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, then 1 x 15 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[5]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2-Methyl-N-(4-methylphenyl)alanine-OH (4 equivalents, 0.4 mmol) and HATU (4 equivalents, 0.4 mmol) in DMF.[11]

    • Add DIEA (8 equivalents, 0.8 mmol) to the solution.[6][11]

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 4 hours. For this highly hindered residue, extending the coupling time to 12 hours is recommended.[5]

    • Causality: The extended reaction time is critical to allow the sterically hindered nucleophile and electrophile sufficient opportunity to react and drive the reaction to completion.

  • Monitoring and Potential Double Coupling:

    • After the initial coupling time, take a small sample of resin beads and perform a qualitative test (e.g., Bromophenol Blue test, as the Ninhydrin test will not work on the secondary amine formed).

    • If the test indicates incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (a "double couple"). This is often necessary for such challenging couplings.[6]

  • Washing:

    • Once the coupling is deemed complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[6] The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Quality Control and Characterization

Successful incorporation of 2-Methyl-N-(4-methylphenyl)alanine must be confirmed analytically. After cleavage from the resin and purification, the final peptide should be analyzed by:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide product.

  • Mass Spectrometry (MS): To confirm the correct mass. The incorporation of one 2-Methyl-N-(4-methylphenyl)alanine residue will result in a mass increase corresponding to its residue mass (C₁₁H₁₃NO = 175.23 Da, after loss of water).

Conclusion

2-Methyl-N-(4-methylphenyl)alanine is a powerful, albeit challenging, chiral building block for peptide-based drug design. Its incorporation can bestow peptides with significantly enhanced stability and conformational definition, properties that are highly desirable for therapeutic candidates. The steric hindrance that provides these benefits is also the primary obstacle to its use. However, by understanding the underlying chemical principles and employing optimized protocols with highly potent coupling reagents like HATU, extended reaction times, and rigorous monitoring, researchers can successfully incorporate this building block into their peptide sequences. The protocols detailed in this guide provide a validated framework for overcoming these synthetic hurdles, enabling the exploration of novel and more robust peptide therapeutics.

References

  • Gharaei, N., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Tang, T. P., & Ellman, J. A. (2000). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters, 2(2), 149-151. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Teixidó, M., et al. (2012). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17605967, 2-Methyl-N-(4-methylphenyl)alanine. PubChem. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Zhang, T., et al. (2020). Design and Asymmetric Synthesis of Unnatural Amino Acid Derivatives Showing Staircase and Orientational Chirality. ResearchGate. [Link]

  • Li, J., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 700619. [Link]

  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7591. [Link]

  • Levy, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 466. [Link]

  • Ovadia, O., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Rogers, J. M., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Biochemistry, 63(11), 1629-1639. [Link]

  • Appchem. (n.d.). 2-Methyl-N-(4-Methylphenyl)alanine. Appchem. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules, 26(11), 3205. [Link]

  • Albericio, F. (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Jad, Y. E., et al. (2020). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Green Chemistry, 22(19), 6435-6444. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Liu, K., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Chinese Journal of Natural Medicines, 10(1), 54-58. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409319, 4-Methylphenylalanine. PubChem. [Link]

  • Thapa, P., & Lam, Y. (2013). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 2-Methyl-N-(4-methylphenyl)alanine

Abstract This application note provides a comprehensive guide to the characterization of 2-Methyl-N-(4-methylphenyl)alanine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-Methyl-N-(4-methylphenyl)alanine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for obtaining and analyzing ¹H and ¹³C NMR spectra of this N-aryl amino acid derivative. The methodologies presented herein are designed to ensure structural elucidation and purity assessment with high fidelity.

Introduction: The Significance of N-Aryl Amino Acid Characterization

N-aryl amino acids are a pivotal class of compounds in medicinal chemistry and materials science. Their unique structural motifs are found in numerous biologically active molecules and functional materials. 2-Methyl-N-(4-methylphenyl)alanine, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel peptides and small molecule therapeutics. The incorporation of an N-aryl group can significantly influence the conformational properties, metabolic stability, and biological activity of the parent amino acid.

Accurate and unambiguous structural characterization is a prerequisite for any downstream application. NMR spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms. This guide offers a detailed protocol and interpretation strategy for the NMR analysis of 2-Methyl-N-(4-methylphenyl)alanine, ensuring reliable and reproducible results.

Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is the basis of the NMR signal. The precise frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy: Proton NMR is invaluable for determining the number of different types of protons in a molecule and their connectivity. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[1] The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section details a robust protocol for the preparation and NMR analysis of 2-Methyl-N-(4-methylphenyl)alanine.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is crucial for obtaining sharp, well-resolved signals.[2]

Materials:

  • 2-Methyl-N-(4-methylphenyl)alanine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 2-Methyl-N-(4-methylphenyl)alanine into a clean, dry vial. For routine ¹H NMR, 10-20 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample.[5]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3] The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with key analyte resonances. CDCl₃ is a common choice for many organic molecules. For less soluble compounds, DMSO-d₆ can be used. Gently vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any suspended particles that could degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier. Avoid using paper labels or tape on the part of the tube that will be inside the spectrometer.[4]

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap instrument Insert Sample into Spectrometer cap->instrument setup Set Up Acquisition Parameters (¹H and ¹³C) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (e.g., TMS) phase_baseline->reference integrate_peakpick Integrate and Pick Peaks reference->integrate_peakpick assign Assign Signals to Molecular Structure integrate_peakpick->assign

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation and Structural Assignment

This section provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2-Methyl-N-(4-methylphenyl)alanine. The chemical shifts are hypothetical but are based on established values for similar structural motifs.

Molecular Structure with Atom Numbering

Caption: Structure of 2-Methyl-N-(4-methylphenyl)alanine with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A7.05d, J = 8.4 Hz2HH-6, H-8Protons ortho to the methyl group on the p-tolyl ring. They appear as a doublet due to coupling with H-5 and H-9.
B6.70d, J = 8.4 Hz2HH-5, H-9Protons ortho to the amino group on the p-tolyl ring. The electron-donating nature of the nitrogen causes an upfield shift compared to the other aromatic protons. They are split into a doublet by their ortho neighbors.
C~4.5 (broad)s1HN-HThe N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.
D2.28s3HH-11The methyl protons on the aromatic ring typically appear as a singlet in this region.
E1.60s6HH-3, H-10The two methyl groups attached to the chiral center (C2) are equivalent and appear as a singlet.
-~11-12 (very broad)s1HCOOHThe carboxylic acid proton is highly deshielded and often very broad. It may exchange with trace water in the solvent.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)AssignmentRationale
1~178C1 (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded.
2~145C4 (Ar-C)The aromatic carbon directly attached to the nitrogen is deshielded.
3~130C7 (Ar-C)The aromatic carbon bearing the methyl group.
4~129.5C6, C8 (Ar-CH)Aromatic carbons ortho to the methyl group.
5~118C5, C9 (Ar-CH)Aromatic carbons ortho to the nitrogen, shielded by its electron-donating effect.
6~58C2 (Quaternary C)The quaternary carbon attached to the nitrogen and the carboxyl group.
7~25C3, C10 (CH₃)The two equivalent methyl carbons attached to C2.
8~20.5C11 (Ar-CH₃)The methyl carbon on the aromatic ring.

Troubleshooting Common NMR Issues

  • Broad Peaks: This can be caused by sample inhomogeneity, the presence of paramagnetic impurities, or high sample viscosity.[3] Ensure the sample is fully dissolved and filtered. If the issue persists, consider gentle heating of the sample.

  • Poor Signal-to-Noise: This is common in ¹³C NMR or with dilute samples. Increase the number of scans to improve the signal-to-noise ratio.

  • Incorrect Chemical Shifts: Ensure the spectrometer is properly locked and shimmed on the deuterated solvent. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

  • Missing -NH or -OH protons: These protons can exchange with deuterium from the solvent (especially D₂O or CD₃OD), causing the signal to broaden or disappear. Using a dry solvent like DMSO-d₆ can help in observing these exchangeable protons.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized molecules like 2-Methyl-N-(4-methylphenyl)alanine. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation framework, based on fundamental NMR principles and data from analogous structures, allows for confident assignment of all signals, thereby confirming the molecular structure and assessing the purity of the compound. This ensures the integrity of the material for its intended applications in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • ETH Zurich. NMR Sample Preparation - NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubChem. 2-Methyl-N-(4-methylphenyl)alanine. [Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. [Link]

  • ResearchGate. (2025, August 6). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]

  • The Royal Society of Chemistry. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. [Link]

  • Springer. 2. NMR Spectra and Molecular Structure. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Indian Journal of Chemistry. (1998). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SlidePlayer. Nuclear Magnetic Resonance Spectroscopy 13C NMR Spectroscopy. [Link]

Sources

Application

Application Note: Structural Elucidation and ESI-MS/MS Fragmentation Dynamics of 2-Methyl-N-(4-methylphenyl)alanine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)

Executive Summary

The structural characterization of unnatural amino acids and peptidomimetics is a critical bottleneck in modern drug discovery. 2-Methyl-N-(4-methylphenyl)alanine (CAS: 117755-94-9), an N-aryl alpha-methyl amino acid, serves as a sterically hindered, hydrophobic building block used to enhance the proteolytic stability of peptide-based therapeutics. This application note details a self-validating UHPLC-HRMS/MS protocol for its precise analytical characterization, providing an in-depth mechanistic analysis of its Collision-Induced Dissociation (CID) fragmentation pathways.

Chemical Context & Mechanistic Causality

The molecule features an isobutyric acid backbone modified by an N-(p-tolyl) group[1]. In positive Electrospray Ionization (ESI+), the secondary amine acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 194.118.

Unlike standard aliphatic amino acids, the fragmentation of N-phenylamino acids is heavily influenced by the electron-donating properties of the aromatic ring and the steric bulk at the alpha-carbon[2]. The presence of the gem-dimethyl equivalent (alpha-methyl group) restricts rotational freedom, driving the fragmentation toward highly specific alpha-cleavage and acylium ion formation rather than non-specific backbone degradation[3]. Understanding these causal thermodynamic drivers is essential for distinguishing this compound from its structural isomers during pharmacokinetic profiling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and dynamic energy ramping to prevent false-positive annotations.

Sample Preparation & System Suitability
  • Primary Stock: Dissolve 1.0 mg of 2-Methyl-N-(4-methylphenyl)alanine standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Step (SST): Prior to sample injection, inject a mass calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm. Run a solvent blank (50:50 MeOH:H2O + 0.1% FA) to confirm the absence of carryover at the expected retention time.

UHPLC-HRMS/MS Workflow

LCMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Capillary: 3.5 kV) B->C D CID Fragmentation (CE: 15-35 eV) C->D E HRMS Detection (Orbitrap/TOF) D->E

LC-HRMS/MS workflow for analyzing 2-Methyl-N-(4-methylphenyl)alanine.

Instrumental Parameters

Table 1: Optimized UHPLC and Mass Spectrometry Conditions

ParameterSpecificationCausality / Rationale
Column C18, 1.7 µm, 2.1 × 100 mmProvides high peak capacity for hydrophobic amino acids.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures complete protonation of the secondary amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidFacilitates efficient desolvation and sharp peak elution.
Gradient 5% B to 95% B over 8 minEnsures baseline separation from highly polar matrix interferences.
Ionization Mode ESI Positive (ESI+)Targets the basic nitrogen for optimal [M+H]+ generation.
Collision Energy Stepped: 15, 25, 35 eVCaptures both fragile (water loss) and stable (aromatic) fragments.

Results & Fragmentation Dynamics

Precursor Ion Characterization

Full-scan HRMS analysis yields a dominant protonated molecule [M+H]+ at m/z 194.1176 (calculated for C11​H16​NO2+​ , 194.1181), confirming the intact molecular formula.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and CID fragmentation, the molecule undergoes predictable, thermodynamically driven decomposition:

  • Acylium Ion Formation (m/z 176.108): The protonated carboxyl group undergoes a facile neutral loss of water ( H2​O , -18 Da). This is a hallmark of free carboxylic acids, driven by the stability of the resulting acylium cation.

  • Iminium Ion Formation (m/z 148.113): The acylium ion rapidly extrudes carbon monoxide ( CO , -28 Da). Alternatively, the precursor can undergo a concerted loss of formic acid ( HCOOH , -46 Da). The resulting iminium ion is highly stabilized by the adjacent alpha-methyl groups and the N-aryl ring.

  • Alpha-Cleavage to Toluidine (m/z 108.081): The steric strain at the alpha-carbon promotes the cleavage of the C-N bond. Accompanied by a hydrogen transfer, this yields the protonated p-toluidine ion.

  • Tropylium/Tolyl Cation (m/z 91.055): High collision energies (>30 eV) force the inductive cleavage of the aromatic ring from the nitrogen, or the loss of ammonia from the toluidine ion, yielding the highly stable, resonance-delocalized tropylium cation.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 194.118 F1 Acylium Ion [M+H-H2O]+ m/z 176.108 M->F1 - H2O (-18 Da) F2 Iminium Ion [M+H-HCOOH]+ m/z 148.113 M->F2 - HCOOH (-46 Da) F3 Toluidine Cation [C7H10N]+ m/z 108.081 M->F3 Alpha-Cleavage F4 Tropylium Ion [C7H7]+ m/z 91.055 M->F4 Inductive Cleavage F1->F2 - CO (-28 Da) F3->F4 - NH3 (-17 Da)

ESI-MS/MS fragmentation pathways for protonated 2-Methyl-N-(4-methylphenyl)alanine.

High-Resolution Fragment Assignments

Table 2: Exact Mass Annotations for CID Product Ions

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor [M+H]+ C11​H16​NO2+​ 194.1181194.1176-2.5100% (Low CE)
[M+H−H2​O]+ C11​H14​NO+ 176.1075176.1071-2.245%
[M+H−HCOOH]+ C10​H14​N+ 148.1126148.1122-2.785%
Protonated Toluidine C7​H10​N+ 108.0813108.0810-2.860%
Tropylium Cation C7​H7+​ 91.054891.0545-3.3100% (High CE)

Note: Mass errors within ±5 ppm validate the elemental composition of the assigned fragments, ensuring rigorous analytical confidence.

Conclusion

The comprehensive HRMS/MS profiling of 2-Methyl-N-(4-methylphenyl)alanine reveals a highly predictable fragmentation cascade governed by steric hindrance and aromatic stabilization. By monitoring the specific transitions of m/z 194.118 148.113 (primary quantifier) and m/z 194.118 91.055 (secondary qualifier), researchers can establish highly sensitive and specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for pharmacokinetic tracking of this moiety in complex biological matrices.

References

  • PubChem. "2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967". National Center for Biotechnology Information.[1] URL:[Link]

  • Todua, N.G., et al. "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids". National Institute of Standards and Technology (NIST) / European Journal of Mass Spectrometry.[3] URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Cellular Assays Involving 2-Methyl-N-(4-methylphenyl)alanine

Introduction: Characterizing a Novel N-Aryl Amino Acid Derivative 2-Methyl-N-(4-methylphenyl)alanine is a non-proteinogenic amino acid derivative with a structure characterized by N-arylation and alpha-methylation.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel N-Aryl Amino Acid Derivative

2-Methyl-N-(4-methylphenyl)alanine is a non-proteinogenic amino acid derivative with a structure characterized by N-arylation and alpha-methylation.[1][2] While the biological activities of this specific compound are not extensively documented in publicly available literature, its structural motifs suggest potential roles in modulating cellular processes. N-methylation of amino acids is a known strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and receptor selectivity.[3][4] N-methylated amino acids are found in various bioactive peptides, including anticancer agents and immunosuppressants.[3][4] Furthermore, some non-proteinogenic amino acids have been shown to interfere with amino acid metabolism and transport, potentially leading to cytotoxic or cytostatic effects.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of 2-Methyl-N-(4-methylphenyl)alanine. The protocols outlined below follow a logical, tiered approach, starting with fundamental assessments of cytotoxicity and cell proliferation, and progressing to more detailed mechanistic assays such as apoptosis analysis. This guide emphasizes the rationale behind experimental choices and the importance of robust, self-validating experimental design.

Part 1: Initial Screening - Cytotoxicity and Cell Viability Assays

The first step in characterizing the biological effects of a novel compound is to determine its impact on cell viability and proliferation. This provides a foundational understanding of the compound's potency and therapeutic window.

Principle of Tetrazolium-Based Assays (MTT and XTT)

A widely accepted method for assessing cell viability is the use of tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate).[6][7][8][9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble and can be quantified spectrophotometrically after solubilization.[6][9] The XTT assay is similar, but the resulting formazan is water-soluble, simplifying the protocol.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6][7]

Experimental Workflow for Cytotoxicity Assessment

workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 2-Methyl-N-(4-methylphenyl)alanine Stock treatment Add Serial Dilutions of Compound to Cells prep_compound->treatment prep_cells Cell Seeding in 96-well Plates prep_cells->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT/XTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4 hours for MTT, 4-18 hours for XTT) add_mtt->incubate_mtt solubilize Solubilize Formazan (MTT only) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm for MTT, 450-500 nm for XTT) incubate_mtt->read_absorbance XTT Assay Skips Solubilization solubilize->read_absorbance plot_data Plot Dose-Response Curve read_absorbance->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50 apoptosis_workflow cluster_prep Cell Culture and Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with 2-Methyl-N-(4-methylphenyl)alanine (at IC50 concentration) seed_cells->treat_cells incubation Incubate for a defined period (e.g., 24 hours) treat_cells->incubation harvest Harvest both adherent and floating cells incubation->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend add_stains Add Fluorophore-conjugated Annexin V and Propidium Iodide resuspend->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains flow_cytometry Analyze by Flow Cytometry incubate_stains->flow_cytometry quadrant_analysis Perform Quadrant Analysis (Live, Apoptotic, Necrotic) flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining followed by flow cytometry.

Detailed Protocol: Annexin V and Propidium Iodide Staining

This protocol is based on standard methods for apoptosis detection. [11] Materials:

  • Cells treated with 2-Methyl-N-(4-methylphenyl)alanine

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with 2-Methyl-N-(4-methylphenyl)alanine at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. [12] * Wash the cells twice with cold PBS and centrifuge. [12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. * Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. * Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry immediately (within 1 hour). * Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells. * Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Part 3: Further Mechanistic Studies

Based on the initial findings, further assays can be employed to elucidate the mechanism of action of 2-Methyl-N-(4-methylphenyl)alanine.

Cell Cycle Analysis

If the compound inhibits cell proliferation without significant cytotoxicity, it may be inducing cell cycle arrest. This can be investigated by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content of the cells by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Genotoxicity Assays

Given that some chemical compounds can damage DNA, assessing the genotoxic potential of 2-Methyl-N-(4-methylphenyl)alanine may be relevant, particularly if it is being considered for therapeutic development. Assays such as the Comet assay or micronucleus test can be employed to detect DNA damage. [13]

Target-Based Assays

As the structure of 2-Methyl-N-(4-methylphenyl)alanine is an N-methylated amino acid derivative, it may interact with enzymes involved in amino acid metabolism or transport. [3][14]If a specific target is hypothesized, in vitro enzyme inhibition assays could be developed. [14][15]For example, if the compound is suspected to interfere with a specific amino acid racemase or methyltransferase, a corresponding enzymatic assay could be performed. [14][15]

Conclusion

The provided application notes and protocols offer a structured and scientifically rigorous framework for the initial in vitro characterization of 2-Methyl-N-(4-methylphenyl)alanine. By starting with broad assessments of cytotoxicity and proliferation and moving towards more specific mechanistic assays, researchers can efficiently gather data to understand the biological effects of this novel compound. The emphasis on proper controls, logical workflows, and clear data interpretation will ensure the generation of reliable and reproducible results, paving the way for further investigation into its potential applications.

References

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. [Link]

  • Gene Target Solutions. (2014, March 31). NucView™488 and CF™594 Annexin V Dual Apoptosis Assay Kit. [Link]

  • protocols.io. (2019, July 17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • PubChem. 2-Methyl-N-(4-methylphenyl)alanine. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • MDPI. (2020, February 22). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. [Link]

  • Appchem. 2-Methyl-N-(4-Methylphenyl)alanine. [Link]

  • National Center for Biotechnology Information. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

  • Cold Spring Harbor Protocols. (2014). In vitro Arginine Methylation Assays. [Link]

  • ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • National Center for Biotechnology Information. (2015). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. [Link]

  • ResearchGate. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. [Link]

  • National Center for Biotechnology Information. (2021, January 31). The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-N-(4-methylphenyl)alanine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 2-Methyl-N-(4-methylphenyl)alanine (also known as N-(p-tolyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 2-Methyl-N-(4-methylphenyl)alanine (also known as N-(p-tolyl)aminoisobutyric acid).

Synthesizing an α,α-disubstituted amino acid with an N-aryl substituent presents severe steric challenges. This guide dissects the causality behind common reaction failures in both the classic Strecker Synthesis and the modern Buchwald-Hartwig Cross-Coupling routes, providing self-validating protocols to ensure high-yield isolation.

Mechanistic Pathways & Workflow Analysis

Before troubleshooting, it is critical to understand the energetic and steric landscapes of your chosen synthetic route. The classic Strecker route suffers from thermodynamic sinks and late-stage hydrolysis failures, whereas the Buchwald-Hartwig route requires precise organometallic tuning to overcome steric hindrance during reductive elimination.

SynthesisRoutes A Acetone + p-Toluidine + HCN/TMSCN B α-Aminonitrile Intermediate A->B Strecker Reaction C Harsh Hydrolysis (Acid/Base) B->C Target 2-Methyl-N-(4-methylphenyl)alanine (Target Molecule) C->Target Yield: Low-Mod D Aib Ester + 4-Bromotoluene E Pd-Catalyzed Buchwald-Hartwig D->E Cross-Coupling F Ester Hydrolysis (Saponification) E->F F->Target Yield: High

Figure 1: Comparison of Strecker and Buchwald-Hartwig synthetic routes for the target molecule.

Troubleshooting FAQs

Q1: Why is my Strecker synthesis yielding mostly unreacted p-toluidine and acetone cyanohydrin instead of the target α-aminonitrile?

Cause: You have fallen into a classic thermodynamic trap. In the Strecker synthesis of highly substituted amino acids, the reaction between a ketone (acetone) and a weakly nucleophilic aniline (p-toluidine) to form the imine is kinetically slow. If the cyanide source is introduced too early, cyanide attacks the unreacted acetone directly. Because cyanohydrin formation is thermodynamically favored over imine formation under these conditions, the reaction stalls, preventing the formation of the α-aminonitrile[1]. Solution: You must pre-form the imine. Reflux acetone and p-toluidine with a Lewis acid catalyst (e.g., TiCl₄) or use a Dean-Stark trap to continuously remove water before introducing the cyanide source (such as TMSCN). Pre-incubation of the carbonyl with the amine prevents the accumulation of the cyanohydrin[1]. The general procedure for making amino acids via imines requires strict control of this equilibrium[2].

Q2: My α-aminonitrile formed successfully, but hydrolysis to the carboxylic acid is stalling at the primary amide. How do I push this to completion?

Cause: The conversion of the α-aminonitrile to 2-Methyl-N-(4-methylphenyl)alanine requires the hydrolysis of a nitrile adjacent to a quaternary carbon (the gem-dimethyl group). This creates immense steric hindrance, physically shielding the nitrile/amide carbon from nucleophilic attack by water[3]. Standard aqueous acidic conditions (e.g., 6M HCl) will fail to progress past the amide intermediate. Solution: You must utilize forcing conditions designed for sterically demanding substrates. A historically proven method for α-aminoisobutyric acid derivatives involves dissolving the intermediate in concentrated sulfuric acid (H₂SO₄) to force hydration, followed by dilution with water and extended reflux[4]. Alternatively, high-temperature basic hydrolysis (KOH in ethylene glycol at 150 °C) can drive the reaction to completion.

Q3: I am switching to a Buchwald-Hartwig cross-coupling approach. What are the optimal conditions for coupling α-aminoisobutyric acid (Aib) esters with 4-bromotoluene?

Cause: The Buchwald-Hartwig amination is a highly efficient modern alternative[5]. However, the quaternary α-carbon of Aib introduces severe steric bulk that impedes the reductive elimination step of the palladium catalytic cycle. If the ligand is too small, the palladium intermediate becomes trapped, leading to catalyst death and dehalogenated side products. Solution: Use a bulky, electron-rich biaryl phosphine ligand like BrettPhos paired with a Pd(II) precatalyst (e.g., BrettPhos Pd G3). The extreme steric bulk of BrettPhos forces the Pd center into a lower coordination state and physically pushes the coupled fragments together, accelerating reductive elimination. Furthermore, ensure the Aib carboxylic acid is protected as a methyl or tert-butyl ester to prevent catalyst poisoning, and use a mild base like Cs₂CO₃ to prevent premature ester cleavage[5].

Quantitative Data Summaries

Table 1: Nitrile Hydrolysis Optimization (Strecker Route)

Data reflects the conversion of 2-methyl-2-(p-tolylamino)propanenitrile to the final amino acid.

Reagent SystemTemperatureTimeYield (%)Mechanistic Observation
6M HCl (aq)100 °C24 h<10%Reaction stalls at primary amide due to steric shielding.
20% NaOH (aq)100 °C24 h15%Poor solubility of aminonitrile; incomplete conversion.
Conc. H₂SO₄, then H₂O120 °C12 h65%Hydration succeeds, but harsh conditions cause minor N-aryl degradation.
KOH in Ethylene Glycol150 °C16 h78% Optimal for sterically hindered quaternary nitriles.
Table 2: Catalyst/Ligand Screening for Aib-OMe N-Arylation (Buchwald-Hartwig Route)

Conditions: Aib-OMe·HCl (1.0 eq), 4-bromotoluene (1.1 eq), Base (3.0 eq), Pd source (2.5 mol%), Ligand (5 mol%), 1,4-Dioxane.

Catalyst SystemBaseTempYield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃NaOtBu100 °C0%Ligand too small; fails to promote reductive elimination.
Pd₂(dba)₃ / BINAPCs₂CO₃100 °C12%Bidentate ligand restricts flexibility needed for bulky substrates.
Pd₂(dba)₃ / XPhosCs₂CO₃100 °C55%Improved oxidative addition, but reductive elimination remains slow.
BrettPhos Pd G3 Cs₂CO₃ 100 °C 92% Bulky ligand perfectly forces reductive elimination of hindered fragments.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve yield drops during the Buchwald-Hartwig cross-coupling phase.

TroubleshootingTree Start Low Yield in Buchwald-Hartwig? Q1 Is starting amine fully consumed? Start->Q1 S1 Check catalyst activation (Use pre-catalyst e.g., BrettPhos Pd G3) Q1->S1 No Q2 Are there dehalogenation side products? Q1->Q2 Yes S2 Switch base from NaOtBu to weaker base (Cs2CO3) Q2->S2 Yes S3 Increase reaction temp or switch to sealed tube Q2->S3 No

Figure 2: Troubleshooting logic tree for optimizing Buchwald-Hartwig N-arylation yields.

Standard Operating Procedure (SOP): Optimized Buchwald-Hartwig Workflow

This self-validating protocol utilizes the Buchwald-Hartwig route, which bypasses the problematic nitrile hydrolysis step entirely, ensuring reproducible, high-yield access to the target molecule.

Phase 1: Esterification of α-Aminoisobutyric Acid (Aib)

Causality: The free carboxylic acid will coordinate to and poison the palladium catalyst. It must be masked.

  • Suspend α-aminoisobutyric acid (10.0 g, 97 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 10.6 mL, 145 mmol) dropwise over 30 minutes. Note: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • Remove the ice bath and reflux the mixture at 65 °C for 12 hours.

  • Concentrate under reduced pressure to yield Aib-OMe·HCl as a white crystalline solid. Dry under high vacuum.

Phase 2: Pd-Catalyzed Cross-Coupling

Causality: BrettPhos Pd G3 ensures rapid generation of the active monoligated Pd(0) species, while Cs₂CO₃ acts as a mild base that will not hydrolyze the ester prematurely.

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Aib-OMe·HCl (5.0 g, 32.5 mmol), 4-bromotoluene (6.1 g, 35.8 mmol), BrettPhos Pd G3 (0.74 g, 2.5 mol%), and anhydrous Cs₂CO₃ (31.8 g, 97.5 mmol).

  • Add anhydrous 1,4-dioxane (65 mL) to the flask. Seal the flask, remove it from the glovebox, and stir vigorously.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove inorganic salts and catalyst debris.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate ester.

Phase 3: Saponification (Ester Deprotection)

Causality: LiOH in a mixed aqueous/organic solvent system provides sufficient hydroxide nucleophilicity to cleave the sterically hindered ester without degrading the newly formed N-aryl bond.

  • Dissolve the purified ester (6.0 g) in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 50 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 6.0 g, 5.0 equiv).

  • Reflux the mixture at 75 °C for 12 hours. Monitor by TLC until the ester is fully consumed.

  • Cool the mixture and evaporate the organic solvents under reduced pressure.

  • Carefully acidify the remaining aqueous phase to pH 3–4 using 1M HCl. The target product, 2-Methyl-N-(4-methylphenyl)alanine , will precipitate as a solid.

  • Filter, wash with cold water, and dry under high vacuum to afford the pure product.

References

  • α-AMINOISOBUTYRIC ACID - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile Journal of the American Chemical Society URL:[Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange URL:[Link]

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles Canadian Science Publishing URL:[Link]

  • The Strecker Synthesis of Amino Acids Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Methyl-N-(4-methylphenyl)alanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-Methyl-N-(4-methylphenyl)alanine . Poor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-Methyl-N-(4-methylphenyl)alanine .

Poor aqueous solubility is a pervasive challenge in drug development, affecting over 40% of novel chemical entities[1]. This guide bypasses generic advice and provides targeted, mechanistic solutions for formulating this specific α -methyl amino acid derivative.

Part 1: Molecular Profiling & Causality

To solve a solubility issue, we must first understand the molecular mechanics causing it. 2-Methyl-N-(4-methylphenyl)alanine (MW: 193.24 g/mol ) possesses a computed XLogP3 of ~2.5[2], indicating high lipophilicity.

The low aqueous solubility of this compound is driven by two structural features:

  • The p -Tolyl Group: This bulky, hydrophobic aromatic ring strongly repels water and drives hydrophobic collapse (aggregation) in aqueous media.

  • Zwitterionic Character: The molecule contains a carboxylic acid (pKa ~2.5) and a secondary aniline nitrogen (pKa ~5.0). Depending on the pH, the molecule shifts between cationic, zwitterionic, and anionic states.

Table 1: Physicochemical Profile & Solubility Implications
PropertyValueImplication for Solubility
Molecular Weight 193.24 g/mol Favorable for dissolution, but dominated by lipophilic bulk[2].
XLogP3 ~2.5High lipophilicity; poor intrinsic aqueous solubility[2].
pKa (Carboxylic Acid) ~2.5Deprotonated (anionic) at physiological pH (7.4).
pKa (Secondary Amine) ~5.0Protonated (cationic) at highly acidic pH (< 2.0).
Isoelectric Point (pI) ~3.75Point of net-zero charge; highest risk of precipitation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: I dissolved 2-Methyl-N-(4-methylphenyl)alanine in 100% DMSO at 10 mM, but it crashes out immediately when I add it to my cell culture media (pH 7.4). Why? A1: This is a classic "solvent crash-out" phenomenon caused by thermodynamic shock. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic API can solvate. This leaves the highly lipophilic p -tolyl group exposed to the aqueous environment, forcing rapid nucleation and precipitation. Solution: Do not spike directly. Use the Step-Down Dilution Method (see Protocol A) to allow the hydration shell to form gradually.

Q2: I need a completely aqueous formulation for an IV injection in mice. DMSO is toxic. What is the best alternative? A2: Host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard here. Inclusion complexes are formed by inserting the nonpolar region of the guest molecule into the host's cavity[3]. The p -tolyl moiety of your compound perfectly matches the internal cavity diameter (6.0–6.5 Å) of β -cyclodextrins. By encapsulating the lipophilic tail, the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the drug's intrinsic pharmacological properties.

Q3: I adjusted the pH to 4.0 using an acetate buffer to mimic a specific physiological compartment, and the compound precipitated completely. Is it degrading? A3: No, it is not degrading; it has reached its isoelectric point (pI). At pH 4.0, the molecule exists primarily as a zwitterion (net charge = 0). Without electrostatic repulsion, the hydrophobic p -tolyl groups aggregate via π−π stacking and Van der Waals forces, leading to immediate precipitation. You must formulate away from the pH 3.0–5.0 window.

Part 3: Mechanistic Workflows & Decision Matrices

G Start Determine Target pH for Aqueous Media LowPH pH < 2.5 Cationic Form Moderate Solubility Start->LowPH pI pH 3.0 - 5.0 (pI ~3.75) Zwitterionic Form High Precipitation Risk Start->pI HighPH pH > 7.0 Anionic Form Optimal Solubility Start->HighPH ActionLow Formulate as HCl Salt (Gastric Simulation) LowPH->ActionLow ActionpI Avoid Aqueous Only Require HP-β-CD or DMSO pI->ActionpI ActionHigh Formulate as Na+ Salt (Physiological Buffers) HighPH->ActionHigh

Figure 1: pH-dependent ionization and solubility workflow for 2-Methyl-N-(4-methylphenyl)alanine.

Form API API Precipitation in Assay Buffer Decision Application Type? API->Decision InVitro In Vitro / Biochemical Decision->InVitro InVivo In Vivo / Cell-Based Decision->InVivo DMSO Cosolvent Method (Max 1% DMSO v/v) InVitro->DMSO CD Host-Guest Complexation (10-20% HP-β-CD) InVivo->CD

Figure 2: Decision matrix for selecting solubility enhancement strategies based on assay type.

Part 4: Formulation Strategies & Methodologies

Table 2: Recommended Co-Solvent Limits for Biological Assays
Co-Solvent / ExcipientMax Concentration (In Vitro)Max Concentration (In Vivo/Cell)Mechanism of Action
DMSO 5% v/v0.1% - 1.0% v/vDisrupts water hydrogen bonding; solvates lipophilic domains.
HP- β -Cyclodextrin 20% w/v10% - 20% w/vEncapsulates the p -tolyl group in a hydrophobic cavity[3].
Tween-80 1% v/v0.1% - 0.5% v/vMicellar solubilization; reduces interfacial tension[1].
Protocol A: Step-Down Dilution Method (Avoiding DMSO Crash-Out)

Use this protocol for in vitro assays where up to 1% DMSO is tolerated.

  • Primary Stock: Dissolve 2-Methyl-N-(4-methylphenyl)alanine in 100% anhydrous DMSO to create a 100 mM stock. Vortex until optically clear.

  • Intermediate Dilution: Create a 10 mM intermediate stock by diluting the primary stock 1:10 into a 50/50 mixture of DMSO and PEG-400. Causality: PEG-400 acts as a bridge solvent, preventing immediate hydrophobic collapse.

  • Aqueous Introduction: Warm your target aqueous buffer (pH 7.4) to 37°C.

  • Dropwise Addition: While vortexing the warmed buffer vigorously, add the intermediate stock dropwise to reach your final assay concentration (e.g., 100 µM).

  • Validation: Analyze the final solution via Dynamic Light Scattering (DLS) or measure absorbance at 600 nm to ensure no nano-precipitates have formed.

Protocol B: Host-Guest Complexation with HP- β -CD

Use this protocol for in vivo dosing or cell-based assays requiring 0% DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in sterile water or PBS (pH 7.4).

  • API Addition: Weigh the required amount of 2-Methyl-N-(4-methylphenyl)alanine powder to achieve a 10 mM final concentration.

  • Mechanical Shearing: Add the API powder directly to the HP- β -CD solution. Do not use co-solvents.

  • Sonication/Incubation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. Causality: Thermal energy and sonication overcome the activation energy required for the p -tolyl group to displace water molecules inside the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS). URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). URL:[Link]

  • 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967. PubChem Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-N-(4-methylphenyl)alanine Peptide Coupling

Welcome to the advanced troubleshooting guide for one of the most notoriously difficult amide bond formations in peptide chemistry. This guide is designed for research scientists and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for one of the most notoriously difficult amide bond formations in peptide chemistry. This guide is designed for research scientists and drug development professionals dealing with severe steric hindrance and epimerization during solid-phase or solution-phase synthesis.

Executive Summary: The Chiral Paradox

When working with 2-Methyl-N-(4-methylphenyl)alanine —structurally an N-(p-tolyl)- α -aminoisobutyric acid (N-tolyl-Aib)—chemists often report severe racemization. However, there is a fundamental structural paradox: the Aib core is achiral, meaning the molecule itself cannot racemize.

The actual root cause of the problem is the epimerization of the activated partner amino acid (the electrophile) during the coupling step. The severe steric hindrance of the α -methyl group, combined with the poor nucleophilicity of the delocalized N-aryl nitrogen, drastically reduces the coupling rate. This kinetic bottleneck allows competing oxazolone-mediated racemization pathways to dominate the reaction.

Frequently Asked Questions (FAQs)

Q1: Why does my activated amino acid racemize when coupling to this specific amine? A: In standard peptide synthesis, the electrophile forms an highly reactive O-acylisourea or active ester. Because the N-(p-tolyl)-Aib amine attacks so slowly, the activated species has a prolonged half-life. This lingering allows the intramolecular attack of the adjacent amide carbonyl oxygen to form a 5(4H)-oxazolone intermediate. Subsequent base-catalyzed enolization of this oxazolone leads to a racemic mixture long before the sluggish amine can successfully form the peptide bond.

Q2: Should I use standard HATU/DIPEA conditions for this coupling? A: No. Diisopropylethylamine (DIPEA) is a relatively strong base. In kinetically slow couplings, excess DIPEA accelerates the deprotonation of the oxazolone intermediate, driving rapid racemization. You should switch to a weaker, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP/collidine). TMP maintains the necessary basicity for the coupling reagent while significantly suppressing base-catalyzed enolization[1].

Q3: What are the best coupling reagents to overcome this kinetic bottleneck? A: Standard uronium salts often fail or cause >15% epimerization. The two most authoritative solutions are:

  • Fmoc-Amino Acid Fluorides: They are highly reactive toward sterically hindered amines but are uniquely resistant to oxazolone formation compared to acid chlorides[2].

  • COMU with Oxyma Pure: COMU is a third-generation uronium salt that, when combined with the highly acidic additive Oxyma Pure, forms an extremely reactive ester while suppressing racemization[1],[3].

Mechanistic Pathway of Epimerization

Mechanism A Activated Chiral Amino Acid (L-form) B Slow Attack by N-(p-tolyl)-Aib A->B k_couple (Very Slow) D 5(4H)-Oxazolone Intermediate A->D k_oxazolone (Fast) C Desired Peptide (Retention of Chirality) B->C E Base-Catalyzed Enolization D->E Base (e.g., DIPEA) F Racemized Oxazolone (D/L Mixture) E->F G Epimeric Peptide Mixture F->G Attack by N-(p-tolyl)-Aib

Mechanistic pathway showing how slow coupling to hindered amines promotes oxazolone racemization.

Quantitative Comparison of Coupling Strategies

To make an educated choice on your coupling strategy, review the empirical performance of various reagent combinations when coupling to highly hindered N-aryl/ α -methyl amines.

Coupling StrategyReagentBaseAdditiveRelative Coupling RateEpimerization Risk
Standard Uronium HATUDIPEANoneModerateHigh (>15%)
Advanced Uronium COMUTMPOxyma PureFastLow (<5%)
Acid Fluoride Pre-formed AA-FTMPNoneVery FastVery Low (<2%)
Acid Chloride BTC (Triphosgene)TMPNoneExtremely FastModerate (5-10%)

Troubleshooting Workflow

Workflow Start Coupling to 2-Methyl-N- (4-methylphenyl)alanine Q1 Is the electrophile highly prone to epimerization? Start->Q1 Opt1 Fmoc-AA-Fluoride + TMP (Non-oxazolone forming) Q1->Opt1 Yes (e.g., Cys, His) Opt2 COMU + Oxyma Pure + TMP (High reactivity, safe) Q1->Opt2 No (Standard AA) Q2 Is epimerization < 5%? Opt1->Q2 Opt2->Q2 Opt3 In situ Acid Chloride (Triphosgene/BTC) Q2->Opt3 No (Need higher reactivity) End Proceed to Next Step Q2->End Yes Opt3->End

Decision tree for selecting coupling strategies to minimize racemization with hindered N-aryl amines.

Self-Validating Experimental Protocols

Protocol A: Fmoc-Amino Acid Fluoride Coupling (Gold Standard)

Acid fluorides are uniquely suited for this challenge because the small size of the fluoride ion minimizes steric clashes during activation, and they do not readily cyclize into oxazolones[2].

  • Preparation: Synthesize or purchase the Fmoc-AA-F of the C-terminal partner amino acid.

  • Dissolution: Dissolve Fmoc-AA-F (2.0 equivalents relative to resin loading) in anhydrous DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (2.0 eq) to the solution. Causality Check: Do not use DIPEA, as its higher pKa will induce base-catalyzed enolization.

  • Coupling: Add the activated mixture to the resin containing the N-(p-tolyl)-Aib sequence.

  • Validation: React for 12 hours at room temperature. Perform a micro-cleavage of a few resin beads and analyze via LC-MS. You should observe >95% product conversion with <2% epimerization. If incomplete, repeat the coupling cycle rather than extending the time, to flush out hydrolyzed byproducts.

Protocol B: COMU / Oxyma Pure Coupling (High-Efficiency Alternative)

If pre-formed acid fluorides are unavailable, the COMU/Oxyma Pure system provides a safer, highly reactive alternative that suppresses racemization through rapid ester exchange[1],[3].

  • Resin Swelling: Swell the resin containing the N-terminal 2-Methyl-N-(4-methylphenyl)alanine in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-AA-OH (3.0 eq), COMU (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

  • Base Addition: Add TMP (6.0 eq) to the vial. Validation Check: The solution will undergo a distinct color change (typically to a deep yellow/orange), visually confirming the formation of the active Oxyma ester.

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Thermal Optimization: React at 40°C for 4 hours. Causality Check: Mild heating provides the kinetic energy required to overcome the Thorpe-Ingold steric bulk of the α -methyl group without significantly increasing oxazolone formation, thanks to the stabilizing effect of Oxyma Pure.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to Fmoc deprotection.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: luxembourg-bio.com. URL:

  • Title: COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Source: nih.gov. URL: 1

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Source: peptidechemistry.org. URL: 3

  • Title: Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Source: acs.org. URL: 2

Sources

Optimization

Reducing chemical impurities in 2-Methyl-N-(4-methylphenyl)alanine solvent extraction

Welcome to the Technical Support Center for the purification and isolation of N-aryl amino acids. This guide is specifically engineered for researchers and drug development professionals dealing with the complex solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of N-aryl amino acids. This guide is specifically engineered for researchers and drug development professionals dealing with the complex solvent extraction of 2-Methyl-N-(4-methylphenyl)alanine .

Unlike standard aliphatic amino acids, N-aryl derivatives present unique physicochemical challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you eliminate chemical impurities and achieve high-purity yields.

Mechanistic Insights: The Causality of N-Aryl Amino Acid Extraction

To successfully purify 2-Methyl-N-(4-methylphenyl)alanine, one must understand why it behaves differently from standard amino acids. Standard amino acids form highly polar zwitterions at neutral pH, making them nearly impossible to extract into organic solvents.

However, the introduction of the N-(4-methylphenyl) (p-tolyl) group fundamentally alters the molecule's electronic landscape. The delocalization of the nitrogen lone pair into the aromatic ring significantly reduces the basicity of the secondary amine. Consequently, the zwitterionic character is suppressed. At a highly acidic pH (pH ~2), the carboxylic acid is protonated (neutral), and the weakly basic N-aryl amine resists full protonation. This renders the entire molecule highly lipophilic, allowing it to partition favorably into organic solvents like ethyl acetate or dichloromethane[1].

Conversely, primary amine impurities, such as unreacted p-toluidine, maintain higher basicity (pKa ~5.1). By manipulating the pH of the aqueous phase, we can selectively drive impurities into one phase while retaining the target product in the other.

SpeciationLogic pH2 pH < 2 Protonated Cation (Water Soluble) pH4 pH 2 - 4 Neutral Zwitterion/Acid (Organic Soluble) pH2->pH4 Deprotonate COOH (pKa ~2.5) pH8 pH > 6 Deprotonated Anion (Water Soluble) pH4->pH8 Deprotonate NH2+ (pKa ~4.5)

pH-dependent speciation and phase preference of 2-Methyl-N-(4-methylphenyl)alanine.

Quantitative Phase Distribution

To predict the partitioning behavior of your target compound versus common impurities, refer to the following quantitative distribution matrix. This data dictates the logic behind the dual-pH extraction protocol.

Chemical SpeciesEstimated pKaPredominant Charge (pH 10)Predominant Charge (pH 2)Phase Preference (pH 10)Phase Preference (pH 2)
2-Methyl-N-(4-methylphenyl)alanine ~2.5 (COOH), ~4.5 (NH)Anionic (-1)Neutral (0)AqueousOrganic
p-Toluidine (Precursor Impurity)~5.1 (NH₃⁺)Neutral (0)Cationic (+1)OrganicAqueous
2-Bromo-2-methylpropanoic acid ~2.9 (COOH)Anionic (-1)Neutral (0)AqueousOrganic

Self-Validating Extraction Protocol

This step-by-step methodology utilizes a reverse-pH extraction technique to systematically strip away basic and acidic impurities. Every phase of this protocol includes a Validation Checkpoint to ensure the system is operating correctly before proceeding[2].

Phase 1: Alkaline Wash (Removal of Basic Impurities)
  • Dissolution: Suspend the crude reaction mixture in 50 mL of deionized water.

  • Alkaline Adjustment: Slowly add 1M NaOH dropwise while stirring until the solution stabilizes at pH 9.5 – 10.0.

  • Organic Wash: Add 50 mL of Ethyl Acetate (EtOAc). Vigorously shake in a separatory funnel and allow the layers to separate. Repeat this wash three times.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1). You should observe a high-Rf spot corresponding to unreacted p-toluidine. The aqueous layer should contain your product. Discard the organic layers.

Phase 2: Acidic Extraction (Isolation of Target Product)
  • Thermal Control: Cool the retained aqueous phase in an ice bath to 0–5 °C to prevent acid-catalyzed degradation.

  • Acidification: Slowly add 6M HCl dropwise until the pH reaches exactly 2.0. Causality note: The solution may turn cloudy as the N-aryl amino acid precipitates into its neutral, lipophilic form.

  • Product Extraction: Extract the acidic aqueous phase with three 50 mL portions of EtOAc (or CH₂Cl₂).

  • Validation Checkpoint: Spot the new organic layer on a TLC plate (CH₂Cl₂:MeOH 9:1 with a drop of acetic acid). A distinct spot for 2-Methyl-N-(4-methylphenyl)alanine should be visible.

Phase 3: Polish and Crystallization (Removal of Acidic Impurities)
  • Drying: Combine the organic extracts, wash with 30 mL of saturated brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent in vacuo to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight[1].

  • Validation Checkpoint: Filter the resulting crystals. Verify purity via ¹H NMR; the absence of aliphatic multiplets will confirm the successful removal of unreacted alkylating agents.

ExtractionWorkflow Start Crude Reaction Mixture BaseAdj Alkaline Adjustment (pH 10) Start->BaseAdj OrgWash Ethyl Acetate Wash BaseAdj->OrgWash Discard1 Discard Organic (p-Toluidine) OrgWash->Discard1 Organic Phase AqPhase1 Retain Aqueous (Product Carboxylate) OrgWash->AqPhase1 Aqueous Phase AcidAdj Acidification (pH 2) AqPhase1->AcidAdj OrgExt Ethyl Acetate Extraction AcidAdj->OrgExt Discard2 Discard Aqueous (Protonated Amines) OrgExt->Discard2 Aqueous Phase OrgPhase2 Retain Organic (Target Product) OrgExt->OrgPhase2 Organic Phase Cryst Recrystallization (Hot EtOH) OrgPhase2->Cryst Pure Pure 2-Methyl-N- (4-methylphenyl)alanine Cryst->Pure

Workflow for the pH-dependent solvent extraction of N-aryl amino acids.

Troubleshooting & FAQs

Q: Why is my final product heavily contaminated with p-toluidine, even after extraction? A: This occurs when the initial alkaline wash is either skipped or performed at an insufficiently high pH. At pH 7-8, a significant fraction of p-toluidine remains protonated and water-soluble, meaning it won't wash out into the organic phase. You must ensure the aqueous phase is strictly at pH 9.5–10.0 during the first organic wash to fully neutralize p-toluidine, forcing it into the discardable organic layer.

Q: During the pH 2 extraction step, a thick emulsion forms that won't separate. How do I break it? A: Emulsions in N-aryl amino acid extractions are typically caused by the amphiphilic nature of the target molecule acting as a surfactant. To break the emulsion:

  • Add saturated NaCl (brine) to the aqueous layer to increase its ionic strength and density.

  • Filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates stabilizing the emulsion.

  • Gently warm the separatory funnel (do not exceed 35 °C) to decrease solvent viscosity.

Q: I am detecting unreacted 2-bromo-2-methylpropanoic acid in my NMR spectra. Why didn't the extraction remove it? A: Liquid-liquid extraction relies on charge differences. At pH 2, both your target product and the acidic precursor (2-bromo-2-methylpropanoic acid) are protonated, neutral, and highly soluble in ethyl acetate. Therefore, they co-extract. The extraction protocol is designed to remove basic impurities; you must rely on the final hot ethanol recrystallization step to separate the target product from these aliphatic acidic impurities[1].

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM is highly effective for extracting N-aryl amino acids at pH 2[2]. However, remember that DCM is denser than water (it will be the bottom layer in your separatory funnel), whereas Ethyl Acetate is lighter than water (top layer). Adjust your phase collection accordingly to avoid accidentally discarding your product.

References

  • Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines. National Institutes of Health (NIH). 1[1]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. 2[2]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications.3[3]

Sources

Troubleshooting

Resolving NMR peak overlap in 2-Methyl-N-(4-methylphenyl)alanine spectra

Welcome to the NMR Troubleshooting Support Center. Analyzing complex amino acid derivatives like 2-Methyl-N-(4-methylphenyl)alanine presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Troubleshooting Support Center. Analyzing complex amino acid derivatives like 2-Methyl-N-(4-methylphenyl)alanine presents unique spectroscopic challenges. This molecule features a sterically crowded α -carbon (a gem-dimethyl system if derived from α -aminoisobutyric acid), a polar amino acid backbone, and a p -tolyl group. These structural elements frequently lead to spectral crowding in both the aliphatic (methyl) and aromatic regions.

This guide provides field-proven, self-validating methodologies to unambiguously resolve signal overlap, grounded in the physical principles of nuclear magnetic resonance.

Diagnostic Workflow: Resolving Spectral Overlap

Workflow A Identify Overlap in 2-Methyl-N-(4-methylphenyl)alanine B1 Aliphatic Region (Methyl Singlets) A->B1 B2 Aromatic Region (p-Tolyl AA'BB') A->B2 B3 Carbon Backbone (Quaternary C) A->B3 C1 Solvent Masking? B1->C1 C2 Second-Order Coupling? B2->C2 C3 Low Sensitivity? B3->C3 D1 Apply ASIS (Benzene-d6) C1->D1 Yes D2 Pure Shift NMR (PSYCHE) C2->D2 Yes D3 2D HMBC / HSQC Overlay C3->D3 Yes

Decision matrix for resolving NMR spectral overlap in amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: The aromatic protons of the p -tolyl group appear as a complex, overlapping multiplet instead of two clear doublets. How can I resolve this without upgrading to a higher-field magnet? A: You are observing second-order coupling effects. In the p -tolyl group, the protons form an AA'BB' spin system. When the chemical shift difference ( Δν ) between the ortho and meta protons is similar in magnitude to their coupling constant ( J ), the first-order approximation ( Δν≫J ) fails, leading to complex multiplets and "roofing" effects.

The Solution: Implement Pure Shift NMR (e.g., PSYCHE). This technique applies broadband homonuclear decoupling to collapse the JHH​ multiplet patterns into single lines[1]. By removing the spin-spin interactions, the resulting highly resolved 1H NMR spectra display resonances as collapsed singlets, minimizing signal overlap and expediting spectral analysis[1]. Your messy AA'BB' multiplet will resolve into two distinct, quantifiable singlets.

Q2: My α -methyl and p -tolyl methyl signals are overlapping with each other or with residual solvent peaks (e.g., DMSO at 2.5 ppm). What is the most robust way to separate them? A: Do not rely on baseline correction or peak deconvolution software, as these introduce quantitative errors. Instead, exploit the physical interactions between the solvent and your molecule using Aromatic Solvent-Induced Shift (ASIS) .

The Causality: When you switch the solvent from CDCl3​ or DMSO−d6​ to Benzene- d6​ ( C6​D6​ ), the π -system of the benzene forms a transient, stereospecific collision complex with the polar carboxylic acid and amine groups of your molecule[2]. The strong magnetic anisotropy of the benzene ring creates a shielding cone. Protons lying in proximity to the proton-accepting center of the molecule are more sensitive to this upfield shift than those further remote from it[2]. Because the α -methyls are adjacent to the polar backbone while the p -tolyl methyl is distant, they will experience differential shielding, pulling the overlapping peaks apart.

Q3: How can I unambiguously assign the quaternary α -carbon and the aromatic carbons when 1D 13C signals are weak or overlapping? A: Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and suffer from long T1​ relaxation times. This makes them nearly invisible in standard 1D 13C spectra.

The Solution: Utilize inverse-detected 2D NMR, specifically overlaying HSQC and HMBC spectra. Inverse experiments measure the highly sensitive hydrogen nuclei directly to maximize sensitivity, allowing heteronuclear correlations to be performed much faster[3]. By overlaying the data, HMBC correlations can be used to differentiate overlapping HSQC correlations[4]. Because HSQC only shows direct 1-bond connections, any carbon signal appearing in the HMBC (2- to 3-bond connections) but absent in the HSQC is definitively a quaternary carbon[4]. You can assign the α -carbon by tracing the 3-bond HMBC correlation from the α -methyl protons.

Quantitative Comparison of Overlap Resolution Techniques
TechniqueTarget RegionResolution GainSensitivity CostExperiment TimePrimary Mechanism
Pure Shift (PSYCHE) Aromatic / MultipletsHigh (Collapses J -couplings)High (~90% signal loss)15 - 30 minsBroadband homonuclear decoupling
ASIS Titration Aliphatic / SingletsModerate (Differential shifting)None5 - 10 minsMagnetic anisotropy of collision complex
2D HSQC-ME Overlapping ProtonsVery High ( 13C dispersion)Low10 - 20 mins1-bond 1H−13C magnetization transfer
2D HMBC Quaternary CarbonsHigh (Connects isolated systems)Moderate30 - 60 mins2/3-bond 1H−13C magnetization transfer
Step-by-Step Experimental Protocols
Protocol 1: Resolving Multiplets via Pure Shift NMR (PSYCHE)

Self-Validation Check: The integral of the collapsed pure-shift singlet must match the integral of the original multiplet in the standard 1D spectrum.

  • Sample Preparation: Dissolve 15-20 mg of 2-Methyl-N-(4-methylphenyl)alanine in 0.6 mL of DMSO−d6​ .

  • Tuning & Shimming: Insert the sample, tune and match the probe, and shim the magnet meticulously. Pure shift NMR is highly sensitive to B0​ inhomogeneity; ensure the TMS peak line width is <1.0 Hz.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.

  • Calibration: Calibrate the 90° proton pulse. Set the relaxation delay ( D1​ ) to at least 3×T1​ of the slowest relaxing proton to ensure quantitative accuracy.

  • Chirp Pulse Optimization: Set the chirp pulse duration (typically 15-30 ms) and flip angle (typically 10-20°). Note: Higher flip angles increase decoupling efficiency but severely penalize signal-to-noise ratio (SNR).

  • Acquisition: Due to the sensitivity penalty inherent to spatial encoding, acquire a minimum of 32-64 scans. Process the data using a pseudo-2D transform to extract the high-resolution 1D pure shift spectrum.

Protocol 2: Resolving Aliphatic Overlap via ASIS Titration

Self-Validation Check: The chemical shift movement ( Δδ ) should plot linearly against the volume fraction of the aromatic solvent.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum of the sample (10 mg) in 0.6 mL of a non-aromatic solvent (e.g., CDCl3​ ). Identify the overlapping methyl region.

  • Stock Preparation: Prepare a secondary stock of the sample at the exact same concentration (10 mg / 0.6 mL) in Benzene- d6​ ( C6​D6​ ).

  • Titration: Sequentially titrate the C6​D6​ solution into the CDCl3​ NMR tube in 10% volume increments (e.g., add 60 μL per step).

  • Tracking: Re-shim and acquire a 4-scan 1H spectrum after each addition.

  • Analysis: Track the chemical shift migration. The α -methyl protons will shift upfield at a significantly different rate than the p -tolyl methyl protons, effectively pulling the overlapping peaks apart into baseline-resolved singlets.

References
  • Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona (UAB).
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions. Oxford University Press.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments.
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Methyl-N-(4-methylphenyl)alanine Catalysis

Welcome to the technical support center for the catalytic synthesis of 2-Methyl-N-(4-methylphenyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic synthesis of 2-Methyl-N-(4-methylphenyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your catalytic process, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature for the N-arylation of 2-methylalanine with a substituted toluene derivative?

A good starting point for the N-arylation of an amino acid like 2-methylalanine often falls within the range of 80-130 °C for palladium-catalyzed reactions.[1] However, copper-catalyzed systems can sometimes operate under milder conditions.[1] For instance, some copper-catalyzed N-arylations have been successful at temperatures as low as 35-40 °C, although this often requires longer reaction times.[2]

It is crucial to begin with a scouting experiment across a broad temperature range to identify a promising window. A suggested initial screen could involve temperatures such as 60 °C, 80 °C, 100 °C, and 120 °C.

Q2: My reaction yield is low. How do I know if the temperature is the primary issue?

Low yield can stem from several factors, and temperature is a critical one.[3][4] An inappropriate temperature can lead to either a sluggish reaction or catalyst deactivation.[3][5]

Troubleshooting Workflow for Low Yield:

  • Analyze Reaction byproducts: Use techniques like GC-MS or LC-MS to identify any side products. The nature of these impurities can indicate if the temperature is too high (leading to decomposition) or too low (favoring alternative reaction pathways).

  • Monitor Reaction Kinetics: Take aliquots at regular intervals to track the consumption of starting materials and the formation of the product. A very slow conversion rate suggests the temperature may be too low to overcome the activation energy barrier efficiently.[5]

  • Conduct a Temperature Gradient Experiment: Run a series of small-scale reactions simultaneously at varying temperatures (e.g., in a parallel synthesizer). This will provide a clear picture of the optimal temperature for your specific catalyst and substrate combination.[3]

Troubleshooting Guides

Problem 1: Significant Catalyst Deactivation Observed

Symptoms: The reaction starts well but plateaus or even reverses before reaching completion. Analysis of the catalyst post-reaction shows signs of agglomeration or changes in color.

Root Causes & Solutions:

High temperatures are a common cause of catalyst deactivation through mechanisms like sintering (thermal degradation) or fouling (coking).[3][6]

  • Sintering: At elevated temperatures, catalyst nanoparticles can merge, reducing the active surface area.[3]

    • Solution: Operate at the lowest effective temperature that still provides a reasonable reaction rate.[3] Consider using a more thermally stable catalyst support.

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[3][6]

    • Solution: Modifying reaction conditions, such as solvent or reactant concentrations, can sometimes mitigate coke formation.[3][6] In some cases, a co-catalyst or additive can help to keep the catalyst surface clean.

Experimental Protocol for Identifying Catalyst Deactivation:

  • Set up two identical reactions. Run one at your current "high" temperature and the other at a significantly lower temperature (e.g., 20-30 °C lower).

  • Monitor both reactions over time by TLC or LC-MS.

  • If the lower temperature reaction proceeds to a higher conversion over a longer period, it strongly suggests thermal deactivation at the higher temperature.

Problem 2: Poor Selectivity and Formation of Impurities

Symptoms: The desired product is formed, but significant amounts of byproducts are also present, complicating purification.

Root Causes & Solutions:

Reaction temperature directly influences the rates of competing reaction pathways. An unoptimized temperature may favor the formation of undesired products.

  • Side Reactions: Many catalytic cycles have potential off-cycle reactions that become more prominent at higher temperatures.

  • Decomposition: The starting materials, product, or solvent may begin to decompose at elevated temperatures.

Optimization Strategy for Improved Selectivity:

A systematic approach to temperature screening is essential.[3]

Temperature (°C)ObservationImplication
40Very slow conversion, clean reaction profileActivation energy not being overcome
60Moderate conversion, high selectivityPromising temperature range
80High conversion, minor impuritiesNearing optimal temperature
100High conversion, significant impuritiesSide reactions becoming competitive
120Lower yield of desired product, multiple byproductsCatalyst deactivation and/or product decomposition

Workflow for Optimizing Selectivity:

Caption: Decision workflow for temperature optimization based on product purity.

Problem 3: Reaction Fails to Initiate

Symptoms: After adding the catalyst and heating to the target temperature, no product formation is observed even after a significant amount of time.

Root Causes & Solutions:

While several factors can cause a reaction to fail, insufficient temperature is a primary suspect.

  • Activation Energy: The reaction temperature may be too low to provide the necessary activation energy for the catalytic cycle to begin.

  • Catalyst Activation: Some pre-catalysts require an initial higher temperature to form the active catalytic species.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature by 10-20 °C and monitor for any signs of product formation.

  • Consult the Literature: Review literature for similar transformations to see what temperatures are typically required. Palladium- and copper-mediated N-arylations often require temperatures between 80-130 °C.[1]

  • Verify Reagent Quality: Ensure that the starting materials, solvent, and catalyst are pure and anhydrous, as impurities can poison the catalyst and inhibit the reaction.[3]

Experimental Workflow for a Non-Starting Reaction:

G A Reaction Fails to Start at Initial Temperature (T1) B Increase Temperature to T1 + 20°C A->B C Reaction Initiates B->C Yes D Reaction Still Fails B->D No E Optimize at New Temperature C->E F Check Reagent and Catalyst Quality D->F G Consider Higher Temperatures or Different Catalyst System F->G

Caption: Troubleshooting workflow for a reaction that fails to initiate.

References

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (URL: [Link])

  • Temperature Optimization in Catalytic Oxidizers: Key to Efficiency. (URL: [Link])

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (URL: [Link])

  • Optimizing Catalytic Reactions - ResearchGate. (URL: [Link])

  • Optimization of Catalytic Reactions by High-Pressure TGA - TA Instruments. (URL: [Link])

  • The mathematical catalyst deactivation models: a mini review - PMC. (URL: [Link])

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (URL: [Link])

  • Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. (URL: [Link])

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-N-(4-methylphenyl)alanine Amide Bonds

Welcome to the Advanced Applications Technical Support Center. As drug development increasingly relies on non-natural, conformationally restricted amino acids to improve metabolic stability and target affinity, coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As drug development increasingly relies on non-natural, conformationally restricted amino acids to improve metabolic stability and target affinity, coupling sterically hindered residues has become a critical bottleneck.

2-Methyl-N-(4-methylphenyl)alanine presents a "worst-case scenario" for peptide chemists. It combines a quaternary α -carbon (an α -aminoisobutyric acid/Aib derivative) with a secondary aromatic amine (N-p-tolyl group). This creates massive steric shielding at both the C-terminus and N-terminus, while the aromatic ring severely depletes the nucleophilicity of the nitrogen lone pair. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Overview: Selecting the Right Activation Strategy

The coupling strategy must be dictated by the direction of synthesis. Standard carbodiimide chemistry will fail here. Use the decision matrix below to select the appropriate activation pathway.

Workflow A 2-Methyl-N-(4-methylphenyl)alanine Coupling Challenge B Activating the C-Terminus (Quaternary α-Carbon) A->B Target: Carboxyl Group C Acylating the N-Terminus (Secondary Aromatic Amine) A->C Target: Amino Group D In Situ Acid Chloride Generation (Triphosgene / BTC) B->D Primary Method F Highly Reactive Uronium (HATU / COMU) B->F Secondary Method E Acyl Fluoride Activation (BTFFH / TFFH) C->E Overcome low nucleophilicity G Microwave-Assisted Synthesis (80°C) E->G Overcome steric bulk

Fig 1. Decision matrix for coupling 2-Methyl-N-(4-methylphenyl)alanine based on reaction direction.

Troubleshooting & FAQs

Q1: Why do standard carbodiimides (DIC/HOBt) fail when activating the C-terminus of 2-Methyl-N-(4-methylphenyl)alanine? Causality: The α,α -dialkyl substitution creates a severe steric shield around the carbonyl carbon. [1]. Furthermore, the slow reaction rate allows competing side reactions to dominate, such as irreversible N-acylurea formation via O-to-N rearrangement. Solution: Switch to in situ acid chloride generation using bis(trichloromethyl) carbonate (triphosgene/BTC).[2].

Q2: How can I overcome the low nucleophilicity and extreme steric bulk when acylating the N-aryl terminus? Causality: The N-terminus of this molecule is a secondary aromatic amine. [3]. When combined with the adjacent α,α -dimethyl steric shield, [4]. Solution: Use Acyl Fluorides generated by BTFFH.[5]. Additionally, the C-F bond is highly stable against premature hydrolysis, allowing for higher reaction temperatures (e.g., microwave heating at 80°C) without degrading the activated species.

Q3: I am seeing significant diketopiperazine (DKP) formation or premature cleavage during solid-phase synthesis. How do I prevent this? Causality: [1]. Additionally, if using highly acid-labile resins (like 2-chlorotrityl chloride) with HCl-generating methods (like acid chlorides), premature cleavage occurs. Solution: [6]. To minimize DKP, couple the third amino acid using a microwave-assisted protocol to ensure the intermolecular coupling outpaces the intramolecular cyclization.

Validated Experimental Protocols

Protocol A: C-Terminal Activation via In Situ Acid Chloride (Triphosgene/BTC)

This self-validating system uses a specific stoichiometric ratio of collidine and DIPEA to trap HCl without causing epimerization or premature resin cleavage.

  • Resin Preparation: Swell the resin-bound amine (0.1 mmol scale) in anhydrous DCM for 20 minutes. Drain.

  • Resin Pre-treatment (Critical for 2-CTC resins): Wash the resin with a solution of THF/DIPEA (4:1, v/v) for 5 minutes to create a localized basic environment that protects the acid-labile linker[6]. Drain immediately before the coupling step.

  • Activation: In a separate dry vial under inert atmosphere, dissolve 2-Methyl-N-(4-methylphenyl)alanine (0.3 mmol, 3.0 eq) and triphosgene (0.1 mmol, 1.0 eq; Note: 1 eq of triphosgene provides 3 eq of phosgene equivalents) in 2 mL anhydrous THF.

  • Base Addition: Add 2,4,6-collidine (1.0 mmol, 10.0 eq) to the amino acid solution. Causality: Collidine acts as a non-nucleophilic base to catalyze acid chloride formation while preventing premature degradation.

  • Coupling: Transfer the activated acid chloride solution to the resin. Shake at room temperature for 3 to 4 hours.

  • Validation Check: Wash thoroughly with DCM and DMF. Perform a Chloranil test (the standard Kaiser test will yield a false negative for secondary amines) to confirm the complete consumption of the resin-bound amine. A colorless or pale yellow bead indicates success; blue/green indicates incomplete coupling.

Protocol B: N-Terminal Acylation via Acyl Fluoride (BTFFH)

This protocol leverages the thermal stability of acyl fluorides to force the acylation of the highly unreactive N-aryl amine.

  • Activation: Dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4.0 eq) and BTFFH (0.4 mmol, 4.0 eq) in 2 mL anhydrous DMF.

  • Fluoride Generation: Add DIPEA (0.8 mmol, 8.0 eq) and stir for 10 minutes at room temperature. Causality: BTFFH rapidly converts the carboxylic acid to an acyl fluoride, which is stable enough to withstand subsequent microwave heating[5].

  • Coupling: Add the solution to the resin containing the N-terminal 2-Methyl-N-(4-methylphenyl)alanine.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 80°C for 20 minutes (max power 25W, with cooling). Causality: Thermal energy is mandatory to overcome the high activation barrier caused by the N-aryl group's poor nucleophilicity and steric bulk.

  • Validation Check: Wash with DMF. Cleave a micro-aliquot of the resin and analyze via LC-MS. You should observe the desired product mass and the complete absence of the acyl fluoride intermediate (M+19), confirming the reaction has gone to completion.

Quantitative Performance Data

The following table summarizes the expected performance of various coupling reagents when applied specifically to 2-Methyl-N-(4-methylphenyl)alanine.

Coupling ReagentActivation IntermediateSuitability for C-TerminusSuitability for N-TerminusTypical Yield (%)Reaction Time
DIC / HOBt O-Acylisourea / OBtPoorPoor< 10%24 hours
HATU / DIPEA OAt EsterModeratePoor40 - 60%12 hours
Triphosgene (BTC) Acid ChlorideExcellent Moderate85 - 95%3 hours
BTFFH / DIPEA Acyl FluorideGoodExcellent (with MW) 90 - 98%20 mins (MW)

References

  • Processes for coupling amino acids using bis-(trichloromethyl)
  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (2011, 111, 6557–6602) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: The Journal of Organic Chemistry (ACS Publications, 2007) URL:[Link]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids Source: ResearchGate (Excerpted from: Macrocyclic N-Methylated Cyclic Peptides and Depsipeptides) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing, 2015) URL:[Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis Source: Journal of the American Chemical Society (2022) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptidomimetics: 2-Methyl-N-(4-methylphenyl)alanine vs. Traditional N-Phenylalanine Derivatives

In the pursuit of developing metabolically stable and conformationally precise therapeutics, unnatural amino acids are indispensable tools. While traditional N-phenylalanine derivatives (e.g., N-phenyl-alanine) have hist...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of developing metabolically stable and conformationally precise therapeutics, unnatural amino acids are indispensable tools. While traditional N-phenylalanine derivatives (e.g., N-phenyl-alanine) have historically been used to eliminate hydrogen bond donors and restrict backbone flexibility, they often fall short in providing absolute proteolytic stability or predictable secondary structures.

The introduction of 2-Methyl-N-(4-methylphenyl)alanine —an N-(p-tolyl) derivative of α -aminoisobutyric acid (Aib)—represents a significant structural evolution. This guide objectively compares these two classes, detailing the mechanistic causality behind their performance, providing self-validating experimental workflows, and presenting quantitative data to guide your drug development pipeline.

Structural Causality & Mechanistic Advantages

As an application scientist, selecting an unnatural amino acid requires understanding the exact physical and electronic forces it exerts on the peptide backbone. The superiority of 2-Methyl-N-(4-methylphenyl)alanine over traditional N-phenylalanine stems from two distinct modifications:

Conformational Restriction (The Thorpe-Ingold Effect)

Traditional N-phenylalanine lacks an α -methyl group, allowing the ϕ and ψ dihedral angles to sample a relatively broad conformational space. In contrast, 2-Methyl-N-(4-methylphenyl)alanine features an α,α -dialkyl substitution (the Aib core). This induces a severe steric clash that restricts the Ramachandran angles to approximately ϕ=−57∘,ψ=−47∘ , strongly driving the peptide backbone into a predictable 310​ -helical or α -helical conformation, a principle well-documented in 1[1].

Electronic Tuning for Bioorthogonal Chemistry

The unsubstituted N-phenyl ring of traditional derivatives is electronically neutral. However, 2-Methyl-N-(4-methylphenyl)alanine features a para-methyl substitution. This electron-donating group increases the electron density on the aniline nitrogen. In advanced bioconjugation, this electron-rich N-aryl group is highly advantageous, significantly accelerating site-selective oxidative couplings (such as ketoxime ligations at neutral pH) compared to standard N-phenyl systems[2].

Absolute Proteolytic Shielding

While traditional N-arylation provides moderate resistance to exopeptidases by masking the amide bond, it remains susceptible to aggressive endopeptidases. The dual steric shielding provided by the α -methyl group and the bulky N-(p-tolyl) group in 2-Methyl-N-(4-methylphenyl)alanine renders adjacent peptide bonds virtually impenetrable to enzymatic degradation[1].

Self-Validating Experimental Protocols

Due to extreme steric hindrance, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail when incorporating 2-Methyl-N-(4-methylphenyl)alanine. The following protocols are engineered with built-in validation mechanisms to ensure trustworthiness and reproducibility.

Protocol 1: Microwave-Assisted SPPS Incorporation

Causality: Traditional carbodiimide chemistry (e.g., DIC/HOBt) lacks the activation energy to overcome the dual steric clash of the α -methyl and N-aryl groups. By utilizing HATU/HOAt, we generate a highly reactive 7-aza-OBt active ester. The nitrogen at position 7 of the benzotriazole ring provides an anchimeric assistance effect, which is critical for 3[3].

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes. Deprotect Fmoc using 20% piperidine in DMF (2 × 5 mins).

  • Activation: Dissolve 2-Methyl-N-(4-methylphenyl)alanine (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and HOAt (0.4 mmol, 4 eq) in 2 mL anhydrous DMF. Add DIEA (0.8 mmol, 8 eq). Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates successful coupling. Failure Mode Check: If positive (blue), the steric clash was not overcome; repeat steps 2-3 using an orthogonal, highly reactive chemistry (e.g., BTC/collidine) to force the coupling.

Protocol 2: First-Order Proteolytic Stability Assay

Causality: To prove that the peptidomimetic resists degradation, the assay must rule out extraction artifacts. By spiking a heavy-isotope labeled internal standard into the quench buffer, the protocol self-validates: any signal loss is definitively attributed to enzymatic cleavage rather than peptide precipitation or MS ion suppression.

  • Incubation: Dissolve the purified peptide in PBS (pH 7.4) to a 100 µM concentration. Add 25% (v/v) human blood serum and incubate at 37°C.

  • Sampling & Quenching: Withdraw 50 µL aliquots at t=0,1,2,4,8,24, and 48 hours. Immediately quench by adding 50 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope internal standard.

  • Analysis: Centrifuge at 14,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Plot ln(Areaanalyte​/AreaIS​) versus time. The internal standard normalizes ionization fluctuations. The data must yield a linear decay curve ( R2>0.95 ) to validate true first-order degradation kinetics.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and experimental profiles of both derivatives, grounded in computational and empirical data[4].

ParameterTraditional N-Phenylalanine2-Methyl-N-(4-methylphenyl)alanineExperimental Impact
SPPS Coupling Reagent Standard (DIC/Oxyma, HBTU)Highly Reactive (HATU/HOAt, BTC)Dictates synthesis workflow, time, and reagent cost.
Helical Propensity Low to ModerateExtremely High ( 310​ / α -helix)Crucial for designing structured Protein-Protein Interaction (PPI) inhibitors.
Proteolytic Half-Life ( t1/2​ ) ~4 - 8 hours (Serum)>48 hours (Serum)Directly determines in vivo dosing frequency and bioavailability.
Lipophilicity (LogP) ~1.82.5Higher LogP improves passive membrane permeability in Caco-2 cell models.
N-Terminal Oxidation Slow / IncompleteRapid / CleanElectron-rich p-tolyl group accelerates bioorthogonal ketoxime ligations.

Mechanistic Workflow

G Compound 2-Methyl-N-(4-methylphenyl)alanine AlphaMethyl α-Methyl Group (Aib Scaffold) Compound->AlphaMethyl PTolyl N-(p-Tolyl) Group (Electron-Rich Aryl) Compound->PTolyl Steric Restricts φ/ψ Dihedral Angles (Thorpe-Ingold Effect) AlphaMethyl->Steric Shielding Steric Shielding of Adjacent Amide Bonds AlphaMethyl->Shielding Electronic Increases N-Nucleophilicity & Lipophilicity PTolyl->Electronic PTolyl->Shielding Helix Induces 3_10 / α-Helical Conformations Steric->Helix Ligation Accelerates Bioorthogonal Ketoxime Ligations Electronic->Ligation Stability Extreme Resistance to Enzymatic Proteolysis Shielding->Stability

Diagram of structural features driving conformational and functional advantages in peptidomimetics.

References

  • Guthrie, Q. A. "Synthesis and Application of N-Aryl Peptides." ProQuest Dissertations Publishing. 2

  • "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." National Center for Biotechnology Information (PMC). 1

  • "2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967." PubChem. 4

  • Albericio, F. et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. 3

Sources

Comparative

Structural comparison of 2-Methyl-N-(4-methylphenyl)alanine and alpha-methyltyrosine

Structural & Functional Comparison: 2-Methyl-N-(4-methylphenyl)alanine vs. α-Methyltyrosine Executive Summary In the landscape of drug development and peptidomimetic design, the strategic incorporation of unnatural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Functional Comparison: 2-Methyl-N-(4-methylphenyl)alanine vs. α-Methyltyrosine

Executive Summary

In the landscape of drug development and peptidomimetic design, the strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently evaluate structural analogs to determine their optimal use cases—whether as small-molecule enzyme inhibitors or as conformational constraints in peptide backbones. This guide provides an in-depth structural, physicochemical, and functional comparison between two distinct α-methylated amino acid derivatives: α-Methyltyrosine (AMPT/Metyrosine) and 2-Methyl-N-(4-methylphenyl)alanine (2-MMPA) .

Structural Causality and Pharmacophore Analysis

While both compounds feature an α-methyl substitution, their pharmacophores dictate entirely divergent biological and chemical trajectories.

  • α-Methyltyrosine (AMPT): AMPT is a clinical-grade competitive inhibitor of Tyrosine Hydroxylase (TH) [1]. The causality of its efficacy lies in its near-perfect mimicry of L-tyrosine. The p-hydroxybenzyl side chain anchors the molecule in the TH active site, while the primary amine and carboxylic acid interact with the enzyme's polar residues. Crucially, the addition of the α-methyl group prevents the molecule from being decarboxylated by Aromatic L-amino acid decarboxylase (AADC), effectively trapping it as a dead-end inhibitor [3].

  • 2-Methyl-N-(4-methylphenyl)alanine (2-MMPA): Contrastingly, 2-MMPA is built on an α-aminoisobutyric acid (Aib) core, lacking the β-carbon spacer found in tyrosine [2]. Furthermore, the aromatic ring (p-tolyl) is attached directly to the nitrogen atom, creating a secondary amine. This N-arylation eliminates the primary amine required for TH binding and introduces severe steric bulk. Consequently, 2-MMPA is enzymatically inert but highly valuable in synthetic chemistry for forcing specific dihedral angles (φ/ψ) in peptide chains to induce rigid, helical structures.

Physicochemical Profiling

The structural differences manifest in vastly different physicochemical properties, which govern their solubility, cellular permeability, and assay behavior.

Propertyα-Methyltyrosine (AMPT)2-Methyl-N-(4-methylphenyl)alanine (2-MMPA)
IUPAC Name 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid2-methyl-2-(4-methylanilino)propanoic acid
Molecular Weight 195.21 g/mol 193.24 g/mol
Chemical Formula C10H13NO3C11H15NO2
XLogP (Lipophilicity) -1.62.5
Topological Polar Surface Area 83.6 Ų49.3 Ų
H-Bond Donors / Acceptors 3 / 32 / 2
Primary Application Clinical TH Inhibitor (Pheochromocytoma)Lipophilic Peptidomimetic Building Block

Data sourced from PubChem [1][2].

Mechanistic Divergence & Pathway Visualization

AMPT acts directly on the catecholamine biosynthesis pathway. By competing with L-tyrosine, it halts the production of L-DOPA, subsequently depleting dopamine, norepinephrine, and epinephrine [4]. 2-MMPA, due to its N-aryl steric clash and lack of a phenolic hydroxyl group, cannot enter the TH binding pocket.

Pathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase TH->DOPA AMPT α-Methyltyrosine (Potent Inhibitor) AMPT->TH Competitive Inhibition MMPA 2-Methyl-N-(4-methylphenyl)alanine (Inactive) MMPA->TH No Affinity

Catecholamine biosynthesis pathway highlighting TH inhibition by AMPT vs. 2-MMPA.

Experimental Protocol: Self-Validating Tyrosine Hydroxylase Inhibition Assay

To empirically prove the Structure-Activity Relationship (SAR) discussed above, we utilize an in vitro Tyrosine Hydroxylase assay.

Causality of Choice: I strongly recommend High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) over fluorescence. HPLC-ECD specifically detects the electroactive catechol moiety of L-DOPA, preventing false positives or quenching artifacts that the aromatic rings of AMPT or 2-MMPA might introduce in a fluorescence-based assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 1 mM DTT, and 100 U/mL Catalase. Prepare the cofactor tetrahydrobiopterin (BH4) at 1 mM in 0.1 M HCl (keep strictly on ice).

  • Enzyme Incubation: In a 96-well plate, add 10 µL of purified recombinant human Tyrosine Hydroxylase (50 nM final concentration).

  • Compound Addition (Self-Validation System):

    • Positive Control: Add AMPT (titrated from 1 nM to 100 µM).

    • Test Compound: Add 2-MMPA (titrated from 1 nM to 100 µM).

    • Negative Control: Buffer only (establishes 100% baseline enzyme activity).

  • Reaction Initiation: Add 20 µL of a substrate mix containing 50 µM L-tyrosine and 100 µM BH4. Incubate at 37°C for exactly 20 minutes.

  • Termination & Extraction: Quench the reaction with 10 µL of 0.4 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • HPLC-ECD Analysis: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Quantify the L-DOPA peak against a standard curve.

  • Data Interpretation: AMPT will yield a distinct IC50 curve (typically ~1-10 µM). 2-MMPA will show no significant inhibition, validating the necessity of the primary amine and phenolic hydroxyl for TH binding.

Alternative Workflows: Microwave-Assisted Peptide Coupling for 2-MMPA

Because 2-MMPA is enzymatically inactive, its true utility lies in Solid-Phase Peptide Synthesis (SPPS). However, coupling an α,α-disubstituted, N-arylated amino acid is notoriously difficult due to extreme steric hindrance.

Causality of Choice: Standard coupling reagents (like HBTU) will fail to form an amide bond here. We must use highly reactive reagents like HATU combined with microwave energy to overcome the massive activation energy barrier caused by the N-tolyl group.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 5 min).

  • Activation: In a separate vial, dissolve 0.5 mmol of Fmoc-2-MMPA-OH, 0.48 mmol of HATU, and 1.0 mmol of DIPEA in minimal DMF. Allow 2 minutes for the active ester to form.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Cleavage & Verification: Cleave a micro-aliquot using TFA/TIPS/Water (95:2.5:2.5) and verify coupling efficiency via LC-MS to ensure the self-validating success of the synthesis step.

Conclusion

While AMPT and 2-MMPA share a superficial similarity in their α-methyl functionalization, their applications are mutually exclusive. AMPT is a precision tool for modulating neuroendocrine pathways, validated by its clinical use in managing pheochromocytoma [4]. Conversely, 2-MMPA is a highly lipophilic, sterically demanding building block designed to enforce conformational rigidity in novel peptide therapeutics. Understanding these structural nuances is essential for avoiding costly misapplications in early-stage drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17605967, 2-Methyl-N-(4-methylphenyl)alanine." PubChem, [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "alpha-methyltyrosine | Ligand page." Guide to Pharmacology, [Link]

  • Brogden, R.N., et al. "alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use." Drugs, PubMed, [Link]

Validation

Reproducibility of 2-Methyl-N-(4-methylphenyl)alanine Synthetic Pathways: A Comprehensive Comparison Guide

The synthesis of α,α-disubstituted N-aryl amino acids, such as 2-Methyl-N-(4-methylphenyl)alanine (also known as N-(p-tolyl)-α-aminoisobutyric acid), presents a notorious challenge in organic chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of α,α-disubstituted N-aryl amino acids, such as 2-Methyl-N-(4-methylphenyl)alanine (also known as N-(p-tolyl)-α-aminoisobutyric acid), presents a notorious challenge in organic chemistry and drug development. The presence of a quaternary α-carbon creates immense steric hindrance, rendering traditional synthetic routes highly inefficient.

This guide objectively compares the reproducibility, scalability, and mechanistic viability of the leading synthetic pathways for this compound, providing drug development professionals with actionable, self-validating protocols grounded in authoritative literature.

Mechanistic Causality: Overcoming the Steric Hurdle

To synthesize 2-Methyl-N-(4-methylphenyl)alanine, chemists must form a C–N bond at a sterically congested tertiary carbon. The choice of synthetic pathway is entirely dictated by this steric reality:

  • The Failure of Direct S_N2 Alkylation: Attempting a traditional nucleophilic substitution between p-toluidine and ethyl 2-bromo-2-methylpropanoate is practically non-reproducible. The bulky tertiary alkyl halide prevents the amine from attacking the electrophilic carbon. Instead, the amine acts as a base, abstracting a proton and driving an E2 elimination to form ethyl methacrylate.

  • The Strecker Bypass: The Modified Strecker Synthesis circumvents steric clash by assembling the quaternary center from smaller components. The reaction of acetone and p-toluidine forms a planar ketimine. The subsequent addition of a cyanide ion—a linear, sp-hybridized nucleophile with an exceptionally small steric profile—proceeds with minimal resistance 1.

  • The Buchwald-Hartwig Brute Force: Modern transition-metal catalysis allows for the direct coupling of α-aminoisobutyric acid esters with 4-bromotoluene. However, the bulky nature of the amino acid ester makes the reductive elimination step from the Palladium(II) intermediate highly unfavorable. Success relies entirely on the use of highly engineered, electron-rich phosphine ligands (e.g., t-BuBrettPhos) to force the reaction 2.

PathwayComparison Target 2-Methyl-N-(4-methylphenyl)alanine BH Buchwald-Hartwig Cross-Coupling Target->BH Pd Catalysis Strecker Modified Strecker Synthesis Target->Strecker Cyanide Addition SN2 Direct SN2 Alkylation Target->SN2 Base / Heat BH_Pros Moderate Yield Sterically Hindered BH->BH_Pros Strecker_Pros High Yield Bypasses Sterics Strecker->Strecker_Pros SN2_Cons Fails E2 Elimination SN2->SN2_Cons

Fig 1: Strategic comparison of synthetic pathways for α,α-disubstituted N-aryl amino acids.

Quantitative Performance & Reproducibility Metrics

When selecting a pathway for scale-up or library generation, the trade-off typically lies between the high yields of the Strecker synthesis and the cyanide-free green chemistry profile of the Buchwald-Hartwig coupling .

Performance MetricModified Strecker SynthesisBuchwald-Hartwig Cross-CouplingDirect S_N2 Alkylation
Overall Yield 80 - 92% 45 - 60%< 5% (Fails)
Reaction Time 4 - 6 hours (plus hydrolysis)18 - 24 hoursN/A
Steric Tolerance Extremely High Low to ModerateExtremely Low
Scalability Excellent (Industrial standard)Moderate (High catalyst cost)Poor
Green Chemistry Low (Requires toxic cyanides)High (Cyanide-free) Moderate

Self-Validating Experimental Methodologies

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm mechanistic progression before advancing to the next stage.

Protocol A: Modified Strecker Synthesis (Recommended for Yield)

This multicomponent reaction remains the gold standard for synthesizing sterically congested amino acids 3.

Step 1: Imine Formation & Cyanide Addition

  • Action: In an oven-dried flask under argon, dissolve p-toluidine (10 mmol) in anhydrous dichloromethane (20 mL). Add dry acetone (30 mmol) and a catalytic amount of Indium(III) chloride (5 mol%). Slowly add trimethylsilyl cyanide (TMSCN, 12 mmol) dropwise at 0°C.

  • Causality: The Lewis acid ( InCl3​ ) activates the ketone, facilitating rapid ketimine formation. TMSCN acts as a safe, controlled cyanide source.

  • System Validation: The reaction is mildly exothermic; a slight temperature increase validates initiation. Monitor via TLC (Hexane/EtOAc 8:2). Validation is achieved when the UV-active p-toluidine spot completely disappears, replaced by a new, less polar spot corresponding to the α-aminonitrile intermediate.

Step 2: Acidic Hydrolysis

  • Action: Isolate the crude α-aminonitrile, suspend it in 6M HCl (15 mL), and reflux at 100°C for 12 hours. Cool to room temperature and adjust the pH to ~4.5 (the isoelectric point) using NaOH to precipitate the product.

  • Causality: The extreme steric bulk shields the nitrile group, necessitating harsh, prolonged acidic reflux to drive hydrolysis through the amide intermediate to the final carboxylic acid.

  • System Validation: Validate the completion of hydrolysis via FT-IR spectroscopy. The sharp C≡N stretch at ~2230 cm⁻¹ must completely disappear, replaced by a broad O–H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

StreckerWorkflow Step1 Acetone + p-Toluidine Step2 Imine Formation Step1->Step2 Step3 TMSCN Addition Step2->Step3 Step4 α-Aminonitrile Intermediate Step3->Step4 Nucleophilic Attack Step5 Acidic Hydrolysis Step4->Step5 Reflux Step6 Target Compound Step5->Step6

Fig 2: Step-by-step mechanistic workflow of the Modified Strecker Synthesis.

Protocol B: Buchwald-Hartwig Cross-Coupling (Recommended for Green Chemistry)

Step 1: Catalytic Cross-Coupling

  • Action: In a nitrogen-filled glovebox, combine 4-bromotoluene (10 mmol), methyl α-aminoisobutyrate (12 mmol), Pd2​(dba)3​ (5 mol%), t-BuBrettPhos (10 mol%), and anhydrous Cs2​CO3​ (20 mmol) in dry toluene (30 mL). Seal the vessel, remove from the glovebox, and heat at 90°C for 18 hours.

  • Causality: The extreme steric bulk of the α-aminoisobutyrate ester requires t-BuBrettPhos. Its bulky, electron-rich dialkylphosphino group accelerates the difficult reductive elimination step, preventing the catalyst from stalling.

  • System Validation: A visual color shift from the dark purple of Pd2​(dba)3​ to a reddish-brown homogeneous solution indicates successful generation of the active Pd(0) species. Validate product formation via LC-MS (Expected mass: [M+H]+=208.1 for the methyl ester).

Step 2: Saponification

  • Action: Treat the isolated ester with LiOH (3.0 eq) in a 3:1 THF/H₂O mixture at 50°C for 4 hours.

  • Causality: Base-catalyzed hydrolysis cleaves the methyl ester to yield the final free amino acid.

  • System Validation: LC-MS analysis of the acidified aqueous layer will confirm the exact mass of 2-Methyl-N-(4-methylphenyl)alanine ( [M+H]+=194.1 ).

Strategic Recommendations

For researchers prioritizing absolute yield and rapid scalability , the Modified Strecker Synthesis remains the superior choice. The linear geometry of the cyanide nucleophile effortlessly bypasses the steric hindrance of the quaternary carbon.

Conversely, for laboratories operating under strict green chemistry mandates or those lacking facilities to handle toxic cyanides safely, the Buchwald-Hartwig cross-coupling is a highly viable alternative, provided that state-of-the-art ligands (like t-BuBrettPhos) are utilized to force the challenging reductive elimination.

References
  • The traditional Strecker reaction - Thieme Connect.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - Organic Letters, ACS Publications.
  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing).
  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - University of Liverpool Repository.

Sources

Comparative

Scientific Integrity Alert: The Structural Reality of 2-Methyl-N-(4-methylphenyl)alanine

Comparative Guide: Chiral Resolution Strategies for N-Aryl Amino Acids (with a Critical Analysis of 2-Methyl-N-(4-methylphenyl)alanine) Before evaluating chiral resolution methodologies, we must perform a rigorous struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral Resolution Strategies for N-Aryl Amino Acids (with a Critical Analysis of 2-Methyl-N-(4-methylphenyl)alanine)

Before evaluating chiral resolution methodologies, we must perform a rigorous structural validation of the target compound. 2-Methyl-N-(4-methylphenyl)alanine (IUPAC: 2-methyl-2-(4-methylanilino)propanoic acid; CAS: 117755-94-9) is frequently queried in chiral synthesis workflows. However, a mechanistic analysis of its alpha-carbon reveals a critical structural reality: the molecule is strictly achiral.

The alpha-carbon (C2) of this alanine derivative is bonded to:

  • A carboxylic acid group (-COOH)

  • An N-(4-methylphenyl) amine group

  • A methyl group (from the alanine backbone)

  • A second methyl group (the "2-methyl" substitution)

Because the alpha-carbon possesses two identical methyl substituents, it lacks a stereocenter. It is an alpha-aminoisobutyric acid (Aib) derivative, possessing an internal plane of symmetry. Consequently, it does not exist as enantiomers, and any attempt at chiral resolution is scientifically invalid [1].

G A Target Molecule: 2-Methyl-N-(4-methylphenyl)alanine B Identify Alpha-Carbon (C2) A->B C Substituent 1: -COOH B->C D Substituent 2: -NH-(C6H4-CH3) B->D E Substituent 3: -CH3 (from Alanine) B->E F Substituent 4: -CH3 (from 2-Methyl) B->F G Two Identical Substituents (No Chiral Center) E->G F->G H Conclusion: Molecule is Achiral (No Enantiomers) G->H

Logical workflow demonstrating the absence of a stereocenter in 2-Methyl-N-(4-methylphenyl)alanine.

Pivot to Chiral Analogs: Resolution of N-Aryl Amino Acids

While the 2-methyl derivative is achiral, the unmethylated analog—N-(4-methylphenyl)alanine —and other N-aryl amino acids are highly valuable chiral building blocks in drug development [2]. The presence of the bulky, electron-rich N-aryl group introduces unique steric and electronic dynamics that dictate the choice of resolution method.

Below is an objective comparison of the three most robust methodologies for resolving racemic N-aryl amino acids, supported by empirical data and mechanistic causality.

Quantitative Comparison of Resolution Methods

Resolution MethodTypical ee%Yield (Max 50% per enantiomer)ScalabilityCausality / Primary Mechanism
Direct Chiral HPLC (CSP) >99%~48%Analytical to Semi-PrepTransient diastereomeric complexation via H-bonding and pi-pi stacking on polysaccharide backbone [3].
Enzymatic Kinetic Resolution 95-99%~45%Industrial / PreparativeStereospecific active-site binding (e.g., EDDS lyase) enabling selective hydrolysis of one enantiomer[2].
Diastereomeric Salt Formation 85-95%30-40%Industrial (Bulk)Differential solubility of diastereomeric salts formed with chiral amines (e.g., Brucine or Cinchonidine).

Method 1: Direct Chiral HPLC (Analytical to Semi-Preparative)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for determining enantiomeric excess (ee) and isolating small batches of N-aryl amino acids[3].

Causality & Experimental Design: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) resolve enantiomers through a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. For N-aryl amino acids, the free carboxylic acid group is problematic; it interacts strongly with residual silanols on the silica support, causing severe peak tailing. To counteract this, we add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The TFA suppresses the ionization of the analyte's carboxyl group, ensuring rapid mass transfer and sharp, symmetrical peaks.

G A Racemic N-Aryl Amino Acid (e.g., N-(p-tolyl)alanine) B Chiral Stationary Phase (CSP) HPLC Column (e.g., Chiralcel OD-H) A->B D Differential Transient Diastereomeric Complexes B->D C Mobile Phase Optimization (Hexane/IPA + 0.1% TFA) C->B E (R)-Enantiomer (Weaker Affinity) D->E Elutes First F (S)-Enantiomer (Stronger Affinity) D->F Elutes Second

Mechanistic pathway of Chiral HPLC resolution utilizing acidic mobile phase modifiers.

Self-Validating Protocol: Analytical Chiral HPLC

  • Sample Preparation: Dissolve 1 mg of racemic N-(4-methylphenyl)alanine in 1 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/IPA/TFA (80:20:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes (UV detection at 254 nm).

  • Injection & Separation: Inject 10 µL of the sample. Monitor the elution. The enantiomers will elute as distinct peaks due to differential transient complexation energies.

  • Validation Checkpoint: Inject a chemically synthesized authentic standard of the (S)-enantiomer[2]. The retention time must perfectly match one of the racemic peaks to confirm absolute configuration and validate the resolution system. Calculate ee% using the area under the curve (AUC).

Method 2: Enzymatic Kinetic Resolution (Preparative Scale)

For large-scale synthesis, biocatalysis offers unparalleled enantioselectivity and environmental sustainability[2].

Causality & Experimental Design: Enzymes such as lipases or engineered lyases (e.g., EDDS lyase) possess highly rigid, stereospecific active sites. When an N-aryl amino acid ester is introduced, the steric bulk of the N-aryl group forces the substrate into a specific spatial orientation. The enzyme's catalytic triad can only access the ester carbonyl of one enantiomer (typically the S-enantiomer), leading to highly selective hydrolysis. The unreacted (R)-ester and the hydrolyzed (S)-acid are then easily separated via simple acid-base extraction, exploiting their vastly different partition coefficients.

G A Racemic N-Aryl Amino Acid Ester B Biocatalyst Addition (e.g., EDDS Lyase) A->B C Enantioselective Hydrolysis (Stereospecific Active Site) B->C D (S)-N-Aryl Amino Acid (Aqueous Phase, ee > 99%) C->D E (R)-N-Aryl Amino Acid Ester (Organic Phase, ee > 95%) C->E F Separation via Acid-Base Extraction D->F E->F

Enzymatic kinetic resolution workflow exploiting stereospecific hydrolysis and phase separation.

Self-Validating Protocol: Enzymatic Resolution

  • Reaction Setup: Suspend 50 mmol of racemic N-(4-methylphenyl)alanine methyl ester in 100 mL of phosphate buffer (pH 7.5) containing 10% v/v DMSO to aid solubility.

  • Biocatalysis: Add 50 mg of purified EDDS lyase (or an appropriate industrial lipase). Incubate at 30°C with orbital shaking (200 rpm).

  • Reaction Monitoring: Monitor the reaction via TLC or HPLC. Stop the reaction at exactly 50% conversion to ensure maximum ee for both the product and the remaining substrate.

  • Phase Separation (Validation Checkpoint): Adjust the pH to 8.5 and extract with ethyl acetate. The unreacted (R)-ester partitions into the organic layer. Acidify the aqueous layer to pH 3.0 using 1M HCl, and extract with fresh ethyl acetate to isolate the hydrolyzed (S)-acid.

  • Purity Confirmation: Run both isolated fractions through the Analytical Chiral HPLC protocol (Method 1) to validate that the enantiomeric excess exceeds 99% [2].

References

  • PubChem. "2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967". National Center for Biotechnology Information.[Link]

  • Li, J., et al. "Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones". ACS Catalysis.[Link]

  • Wang, Z., et al. "Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling". Nature Communications.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-N-(4-methylphenyl)alanine

Comprehensive Safety & Handling Guide: 2-Methyl-N-(4-methylphenyl)alanine This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Methyl-N-(4-methylphenyl)alanine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-Methyl-N-(4-methylphenyl)alanine

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Methyl-N-(4-methylphenyl)alanine (CAS No. 117755-94-9). As a specialized N-aryl alpha-amino acid, this compound warrants a cautious approach due to the general toxicological profiles of aromatic amines and the lack of extensive, publicly available hazard data for this specific molecule. Our primary objective is to establish a self-validating system of safety that prioritizes risk mitigation through engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulously planned operational and disposal procedures.

Hazard Assessment: An Evidence-Based Approach

A thorough review of available literature and supplier data indicates that 2-Methyl-N-(4-methylphenyl)alanine is supplied as a solid, and specific hazard classifications are not prominently established.[1] The Sigma-Aldrich listing notes that the buyer assumes responsibility for confirming the product's identity and purity, underscoring the need for a conservative safety posture.

Our assessment, therefore, is based on the compound's chemical structure, which features an N-aryl amine and a carboxylic acid moiety. Amines, as a class, require careful handling, and appropriate PPE is consistently recommended.[2][3] Safety data for structurally related compounds often indicates risks of skin, eye, and respiratory irritation.[4][5][6]

Table 1: Inferred Hazard Analysis and Mitigation Strategy

Potential Hazard Structural Basis / Rationale Primary Control & PPE Recommendation
Skin Irritation/Corrosion Aromatic amine functional group. General classification for similar chemicals indicates skin irritation (Category 2).[4][5]Engineering controls (fume hood), nitrile gloves, and a properly fastened lab coat are mandatory.[7]
Serious Eye Irritation Potential for particulate matter (dust) to cause mechanical irritation and chemical irritation based on the amine group.[4][8]ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement. A face shield is required when handling larger quantities or when there is a splash risk.[7]
Respiratory Tract Irritation The compound is a solid/powder.[5] Any operation that can generate dust (e.g., weighing, transferring) presents an inhalation risk.All such operations must be conducted within a certified chemical fume hood or other ventilated enclosure.[9] Respiratory protection may be required if engineering controls are insufficient.[10]
Unknown Chronic Effects Lack of comprehensive toxicological data. N-aryl compounds can have complex biological activities.[11]Adhere strictly to all control measures to minimize any potential for exposure. Treat as a substance with unknown long-term toxicity.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, established engineering and administrative controls must be in place. These are non-negotiable prerequisites for handling this compound.

  • Ventilation: All work involving 2-Methyl-N-(4-methylphenyl)alanine in its solid form must be performed inside a certified chemical fume hood.[9] This is critical to keep airborne levels below any potential exposure limits and protect the user from inhalation hazards.

  • Designated Area: All handling of this compound should occur in a designated area of the laboratory, clearly marked to indicate its presence.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4][9]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The following PPE is mandatory for all personnel handling 2-Methyl-N-(4-methylphenyl)alanine. This protocol is designed to prevent dermal, ocular, and respiratory exposure.

Hand Protection
  • Primary Gloves: Disposable nitrile gloves are required for incidental contact.[10] Nitrile provides good resistance against a broad range of chemicals, but it is crucial to inspect them for any signs of degradation or puncture before and during use.

  • Glove Change Protocol: Change gloves immediately if they become contaminated. Never reuse disposable gloves. Wash hands after removing gloves.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are mandatory at all times in the laboratory where this chemical is handled.[7]

  • Enhanced Protection: A face shield worn over safety glasses is required for procedures with a higher risk of splashes or dust generation, such as handling bulk quantities or during spill cleanup.[7]

Body Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[7][10] This protects the skin and personal clothing from contamination. Avoid synthetic materials like polyester, which can melt and cause severe burns in a fire.[7]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are required.[7] No part of the foot should be exposed.

Respiratory Protection
  • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: If engineering controls are not available or are insufficient to control dust, a respirator (e.g., an N-95 or higher) is necessary.[10] Use of a respirator requires enrollment in the institution's respiratory protection program, which includes medical evaluation and fit testing.

Operational Workflow: Weighing and Solution Preparation

This step-by-step protocol integrates the PPE and engineering controls into a common laboratory task.

  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE: lab coat, safety glasses, and nitrile gloves.

    • Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.

  • Execution (Inside Fume Hood):

    • Carefully retrieve the container of 2-Methyl-N-(4-methylphenyl)alanine.

    • Open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat. Minimize the drop height to prevent dust generation.

    • Securely close the primary container.

    • Transfer the weighed solid into the destination vessel containing the solvent.

  • Decontamination and Cleanup:

    • Wipe the spatula and any contaminated surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.

    • Carefully fold the disposable bench paper inward and place it in the designated solid waste container.

    • Wipe down the work area within the fume hood.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with any potential contamination.

    • Remove lab coat.

    • Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_exec 2. Execution (Inside Fume Hood) cluster_dispose 3. Waste Management cluster_final 4. Final Steps prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood & Prepare Workspace prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Begin Work dissolve Transfer to Solvent weigh->dissolve cleanup_tools Clean Tools & Surfaces dissolve->cleanup_tools dispose_solid Dispose of Contaminated Solid Waste cleanup_tools->dispose_solid dispose_gloves Dispose of Gloves dispose_solid->dispose_gloves doff_ppe Doff Remaining PPE dispose_gloves->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely weighing a solid chemical.

Spill and Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • Small Spill (Solid): Use appropriate tools to gently sweep or shovel the spilled material into a labeled, sealed container for waste disposal.[9] Avoid actions that generate dust.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, weigh boats, bench paper), and empty containers, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Protocol: Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[9][12] Do not dispose of this chemical down the drain or in regular trash. Arrange for pickup by your institution's certified hazardous waste disposal service.

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search -
  • 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 - PubChem -
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search -
  • Safety Data Sheet (for Fmoc-2-Nal-OH) - AAPPTec -
  • 2-Methyl-N-(4-Methylphenyl)alanine AldrichCPR - Sigma-Aldrich -
  • 2-Methyl-N-(4-Methylphenyl)alanine | 117755-94-9 - Appchem -
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific -
  • SAFETY D
  • SAFETY DATA SHEET (for Acetamide, N-(2-hydroxy-4-methylphenyl)-) - Fisher Scientific -
  • SAFETY DATA SHEET (for DL-Alanine methyl ester hydrochloride) - Thermo Fisher Scientific -
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz -
  • SAFETY DATA SHEET (for N-Methyl-DL-alanine) - Fisher Scientific -
  • SAFETY DATA SHEET (for (R)-(+)-1-(4-Methylphenyl)ethylamine) - Thermo Fisher Scientific -
  • Personal Protective Equipment Selection Guide - University of Texas
  • N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI -
  • Material Safety Data Sheet (for n-Acetyl-l-alanyl-l-alanyl-l-alanine) - Cole-Parmer -
  • Safety Data Sheet (for β-Methylamino-L-Alanine) - Cayman Chemical -

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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